molecular formula C30H48O3 B161997 Morolic Acid CAS No. 559-68-2

Morolic Acid

Cat. No.: B161997
CAS No.: 559-68-2
M. Wt: 456.7 g/mol
InChI Key: RGZSSKBTFGNUCG-VNTGHVHSSA-N
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Description

Morolic acid has been reported in Stenocereus eruca, Orthopterygium, and other organisms with data available.
from Pistacia terebinthus galls;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-23,31H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSSKBTFGNUCG-VNTGHVHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317975
Record name Morolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-68-2
Record name Morolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Morolic Acid: Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discovery and Elucidation

Morolic acid, a pentacyclic triterpenoid, was first isolated in 1950 by Farmer and Campbell from the heartwood of the Mora tree (Mora excelsa), a discovery they reported in the journal Nature. The initial isolation of this new sapogenin laid the groundwork for further investigation into its chemical nature.

Shortly after its discovery, in 1951, the complete constitution and stereochemistry of this compound were elucidated by D. H. R. Barton and C. J. W. Brooks, with their findings published in the Journal of the Chemical Society. Their work established this compound as a significant member of the oleanane series of triterpenoids.

Natural Sources of this compound

This compound is found in a variety of plant species, though its concentration can vary significantly. The accessibility of this compound from these natural sources is often low, which has spurred research into synthetic and biosynthetic production methods. Below is a table summarizing the known plant sources of this compound.

Plant SpeciesFamilyPart of PlantQuantitative Data
Phoradendron brachystachyumViscaceaeAerial partsMajor component of the acetone extract (47.54%)[1]
Mora excelsaFabaceaeHeartwoodNot specified in available literature
Stenocereus erucaCactaceaeNot specifiedPresence reported[2]
Orthopterygium huancuyJulianiaceaeNot specifiedPresence reported[2]
Serjania triquetraSapindaceaeAerial partsPresence reported[3]
Corymbia citriodoraMyrtaceaeHeartwoodPresence reported[2]
Ozothamnus ledifoliusAsteraceaeExudatePresence reported[2]
Phoradendron reichenbachianumLoranthaceaeAerial partsPresence reported[4]
Pistacia terebinthusAnacardiaceaeGallsPresence reported[5]
Acridocarpus vivyMalpighiaceaeNot specifiedPresence reported[6]
Eucalyptus grossaMyrtaceaeNot specifiedPresence reported[2]

Experimental Protocols

Isolation and Purification of this compound from Phoradendron brachystachyum

The following protocol is a synthesized methodology based on common practices for the extraction and purification of triterpenoids from plant material.

1. Plant Material Preparation:

  • Air-dry the aerial parts of Phoradendron brachystachyum.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered plant material with acetone. The high concentration of this compound in the acetone extract of this plant makes it a suitable solvent.

  • Continue the extraction until the solvent runs clear, indicating that the majority of the extractable compounds have been removed.

  • Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

3. Fractionation and Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Monitor the fractions using Thin Layer Chromatography (TLC). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

  • Combine the fractions containing the compound of interest based on their TLC profiles.

  • Further purify the combined fractions containing this compound by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

4. Crystallization:

  • Crystallize the purified this compound from a suitable solvent system, such as methanol/water or ethanol/water, to obtain pure crystals.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a plant extract.

1. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in a suitable solvent such as methanol or acetonitrile.

  • From the stock solution, prepare a series of calibration standards of known concentrations.

2. Sample Preparation:

  • Accurately weigh a known amount of the dried plant extract.

  • Dissolve the extract in the HPLC mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter to remove particulate matter.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is commonly used for the separation of triterpenoids. A typical gradient might start with a lower concentration of acetonitrile and increase over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 210 nm, as triterpenoids have weak chromophores.

  • Injection Volume: 10-20 µL.

4. Quantification:

  • Inject the prepared standards and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

While research on the specific signaling pathways of this compound is ongoing, studies on structurally similar pentacyclic triterpenoids, such as oleanolic acid and ursolic acid, provide strong indications of its likely mechanisms of action, particularly in anti-inflammatory and anti-cancer contexts.

Anti-Inflammatory Activity via NF-κB Signaling Pathway

This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm Morolic_Acid This compound IKK IKK Complex Morolic_Acid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates Apoptosis_Pathway Morolic_Acid This compound Bax Bax (Pro-apoptotic) Morolic_Acid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Morolic_Acid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Pore Formation Bcl2->Mitochondrion Inhibits Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Morolic Acid: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid, a pentacyclic triterpenoid compound, has garnered significant attention within the scientific community due to its diverse and promising pharmacological activities.[1][2] Isolated from various plant sources, this natural product has demonstrated a spectrum of biological effects, including anti-cancer, anti-inflammatory, antiviral, and antidiabetic properties. This technical guide provides an in-depth review of the existing literature on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to support further research and drug development efforts.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
AppearanceWhite crystalline solid
Melting Point273-276 °C

Biological Activities

Anti-Cancer Activity

This compound has exhibited cytotoxic effects against a range of cancer cell lines. The primary mechanism of its anti-cancer action is believed to be the induction of apoptosis. While direct studies on this compound's signaling pathways are limited, research on the structurally similar triterpenoid, ursolic acid, suggests the involvement of the PI3K/Akt/mTOR pathway.

Table 1: Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHTB-26Breast Cancer (highly aggressive)10-50[3]
This compoundPC-3Pancreatic Cancer10-50[3]
This compoundHepG2Hepatocellular Carcinoma10-50[3]
This compound Derivative (Compound 2)HCT116Colorectal Carcinoma0.34[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or vehicle control, typically DMSO) and incubated for another 48 hours.

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: Proposed PI3K/Akt/mTOR Pathway Inhibition by this compound

Based on studies of the structurally related ursolic acid, this compound may induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Pro_Survival_Proteins Pro-Survival Proteins (e.g., Bcl-2) mTOR->Pro_Survival_Proteins promotes synthesis of Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival_Proteins->Apoptosis_Inhibition Morolic_Acid This compound Morolic_Acid->PI3K inhibits? Morolic_Acid->Akt inhibits? Morolic_Acid->mTOR inhibits?

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to apoptosis.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties. While the precise mechanisms are still under investigation, studies on structurally similar triterpenoids suggest that the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role.

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Cell Transfection: A suitable cell line (e.g., RAW 264.7 macrophages) is transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding and Treatment: Transfected cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.

Signaling Pathway: Proposed NF-κB Pathway Inhibition by this compound

This compound may exert its anti-inflammatory effects by interfering with the NF-κB signaling cascade, a key regulator of the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to nucleus Morolic_Acid This compound Morolic_Acid->IKK inhibits? Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes induces

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antiviral Activity

This compound has shown activity against various viruses, including Herpes Simplex Virus (HSV). The mechanism of action is thought to involve the inhibition of viral replication.

Table 2: Anti-HIV Activity of Moronic Acid (a closely related compound)

CompoundVirus StrainCell LineEC50 (µg/mL)Therapeutic Index (TI)Reference
Moronic AcidHIV-1H9 lymphocytes<0.1>186

Experimental Protocol: Plaque Reduction Assay for Anti-HSV Activity

  • Cell Seeding: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of HSV for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death).

  • Plaque Counting and EC50 Calculation: The number of plaques is counted for each concentration of this compound, and the 50% effective concentration (EC50) is determined.

Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay Start Start Seed_Cells Seed Vero Cells in multi-well plates Start->Seed_Cells Infect_Cells Infect cells with HSV Seed_Cells->Infect_Cells Add_Overlay Add overlay medium with This compound & methylcellulose Infect_Cells->Add_Overlay Incubate Incubate for 2-3 days Add_Overlay->Incubate Fix_and_Stain Fix and stain cells (e.g., with crystal violet) Incubate->Fix_and_Stain Count_Plaques Count plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Figure 3: Workflow for the plaque reduction assay to determine anti-HSV activity.

Antidiabetic Activity

This compound has demonstrated potential as an antidiabetic agent. In vivo studies have shown that it can lower blood glucose levels. One of the proposed mechanisms for this activity is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Table 3: In Vivo Antidiabetic Effect of this compound

CompoundDoseAnimal ModelEffectReference
This compound50 mg/kgNon-insulin-dependent diabetic ratsSignificantly lowered blood glucose levels

Experimental Protocol: 11β-HSD1 Inhibition Assay

  • Enzyme Source: Microsomes from a cell line expressing 11β-HSD1 or from liver tissue are used as the enzyme source.

  • Reaction Mixture: The reaction mixture contains the enzyme source, a cofactor (NADPH), the substrate (cortisone or corticosterone), and various concentrations of this compound.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted.

  • Analysis: The conversion of the substrate to the product (cortisol or corticosterone) is quantified using techniques like HPLC or LC-MS.

  • IC50 Calculation: The IC50 value for the inhibition of 11β-HSD1 by this compound is determined.

Signaling Pathway: Mechanism of 11β-HSD1 Inhibition in Diabetes

11β-HSD1 converts inactive cortisone to active cortisol, which can increase blood glucose levels. By inhibiting this enzyme, this compound can reduce the local concentration of cortisol in tissues like the liver and adipose tissue, thereby contributing to its antidiabetic effect.

HSD1_Inhibition Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol Gluconeogenesis Increased Gluconeogenesis Cortisol->Gluconeogenesis Insulin_Resistance Increased Insulin Resistance Cortisol->Insulin_Resistance Hyperglycemia Hyperglycemia Gluconeogenesis->Hyperglycemia Insulin_Resistance->Hyperglycemia Morolic_Acid This compound Morolic_Acid->HSD1

Figure 4: Inhibition of 11β-HSD1 by this compound, leading to reduced hyperglycemia.

Pharmacokinetics

Limited information is available on the in vivo pharmacokinetics of this compound. Studies on the structurally similar ursolic acid indicate that it has low oral bioavailability, which may be a challenge for its development as an oral therapeutic.

Table 4: Pharmacokinetic Parameters of Ursolic Acid in Rats (as a proxy for this compound)

Route of AdministrationDoseBioavailability (%)Reference
Oral20 mg/kg2.8
Oral50 mg/kg1.55

Synthesis

This compound can be synthesized from readily available natural products like betulin. An 11-step synthesis with a 24% overall yield has been reported. Additionally, microbial production systems are being developed to provide a more sustainable source of this compound.

Experimental Workflow: Semi-synthesis of this compound from Betulin

Morolic_Acid_Synthesis Betulin Betulin Step1 Step 1 ... Betulin->Step1 Step2 Step 2 ... Step1->Step2 Step_n ... Step2->Step_n Step10 Step 10 ... Step_n->Step10 Step11 Step 11 ... Step10->Step11 Morolic_Acid This compound Step11->Morolic_Acid

Figure 5: Generalized workflow for the semi-synthesis of this compound from betulin.

Conclusion and Future Directions

This compound is a promising natural product with a wide range of therapeutic activities. Its potential as an anti-cancer, anti-inflammatory, antiviral, and antidiabetic agent warrants further investigation. Key areas for future research include:

  • Comprehensive Pharmacokinetic Studies: Detailed in vivo pharmacokinetic studies of this compound are crucial to understand its absorption, distribution, metabolism, and excretion, and to guide formulation development.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways of this compound for each of its biological activities is essential for rational drug design and development.

  • In Vivo Efficacy Studies: More extensive in vivo studies in relevant animal models are needed to confirm the therapeutic efficacy of this compound for its various indications.

  • Medicinal Chemistry Efforts: The synthesis of this compound derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Development of Production Methods: Optimization of both chemical synthesis and microbial production methods will be important for the sustainable and cost-effective supply of this compound for further development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Morolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of morolic acid, a pentacyclic triterpenoid of significant interest in pharmacological research. The document details its structural and physicochemical characteristics, outlines key experimental protocols for its isolation and production, and illustrates its biological interactions through signaling pathway and workflow diagrams.

Physicochemical and Spectroscopic Data

This compound is a naturally occurring oleanane-type pentacyclic triterpenoid.[1] Its quantitative properties and spectroscopic data are summarized below for ease of reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid[1]
Synonyms 3β-Hydroxyolean-18-en-28-oic acid, 3-beta-Hydroxy-3-deoxymoronic acid[1][2]
CAS Number 559-68-2[1]
Molecular Formula C₃₀H₄₈O₃[1]
Molecular Weight 456.7 g/mol [1]
Melting Point 263-264 °C (as methanolate); 273 °C (dec.)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Optical Rotation [α]D +28.4° (c=0.9, Chloroform)[2]
XLogP3-AA 7.7[1]

Table 2: Spectroscopic Data Summary for this compound

Spectroscopy TypeKey Characteristics and ObservationsReference(s)
¹³C-NMR Spectra available in databases, typically run in solvents like PYRIDINE-D5. Characteristic shifts for the oleanane skeleton are observable.[3]
Mass Spectrometry (MS) GC-MS data is available. Fragmentation of triterpenoid acids is complex and can involve retro-Diels-Alder reactions, as well as losses of water, methyl groups, and carbon dioxide, which are useful for structural elucidation.[1][4]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available. Expected characteristic absorptions include a broad band for the O-H stretch (hydroxyl and carboxylic acid), C-H stretching for alkyl groups, a C=O stretch for the carboxylic acid, and a C=C stretch for the alkene group in the oleanane backbone.[1]

Experimental Protocols

Detailed methodologies for the isolation, purification, and production of this compound are critical for its further study and application. The following sections describe established protocols.

This compound can be isolated from plant sources, such as Phoradendron reichenbachianum, using a bioassay-guided fractionation strategy. This method involves a systematic separation of plant extracts based on their biological activity.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., aerial parts) is subjected to sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by acetone, and then methanol.

  • Bioassay Screening: The crude extracts are screened for a specific biological activity (e.g., cytotoxicity, anti-inflammatory activity). The most active extract (e.g., the acetone extract) is selected for further fractionation.

  • Column Chromatography (CC):

    • The active extract is adsorbed onto silica gel and subjected to column chromatography.

    • Elution is performed using a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as acetone (e.g., n-hexane-acetone gradients from 60:40 to 0:100).

  • Fraction Collection and Monitoring: Fractions are collected systematically and monitored using Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Purification:

    • The combined fractions showing the presence of the target compound are further purified by repeated column chromatography or crystallization.

    • For instance, this compound can be purified from combined fractions by CC over silica gel, followed by spontaneous precipitation or crystallization from a suitable solvent like methanol.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Due to low abundance in natural sources, metabolic engineering of microorganisms offers a promising alternative for this compound production.[5] A microbial system has been developed in Saccharomyces cerevisiae for this purpose.[5]

Protocol:

  • Strain Engineering - Pathway Construction:

    • A base yeast strain is engineered to enhance the production of isoprenoid precursors in the mevalonate (MVA) pathway. This is achieved by overexpressing key genes like a truncated HMG1 (encoding a feedback-resistant form of 3-hydroxy-3-methylglutaryl-coenzyme A reductase 1) and the sterol-regulating transcription factor upc2-1.

  • Expression of Biosynthetic Genes:

    • A novel production pathway is constructed by co-expressing heterologous genes in the engineered yeast strain:

      • BfOSC2: A germanicol synthase from Bauhinia forficata.

      • CYP716A49: A triterpene C-28 oxidase from Beta vulgaris.

    • These genes are typically placed under the control of an inducible promoter, such as a galactose promoter.

  • Optimization of Gene Expression:

    • To enhance the expression of the pathway genes, the cellular galactose regulatory network can be reconstructed. This involves introducing a chimeric transcriptional activator (e.g., a fusion of Gal4dbd.ER.VP16) to overdrive gene expression from the galactose promoter upon induction (e.g., with β-estradiol).[6]

  • Fermentation and Production:

    • The engineered S. cerevisiae strain is cultivated in a suitable fermentation medium.

    • The culture is grown at an optimal temperature (e.g., 30°C) with agitation.[6]

    • Gene expression is induced at the appropriate time (e.g., after overnight culture) by adding the inducer (e.g., β-estradiol or galactose) to the medium.[6]

  • Extraction and Quantification:

    • After a set fermentation period (e.g., 72-192 hours), the yeast cells are harvested, and the produced this compound is extracted using an organic solvent.[6]

    • The quantity of this compound is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Visualized Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate key processes and interactions involving this compound.

G cluster_0 Bioassay-Guided Isolation of this compound Plant Plant Material (e.g., P. reichenbachianum) Extract Crude Solvent Extracts (Hexane, Acetone) Plant->Extract Extraction Bioassay Bioassay for Activity (e.g., Cytotoxicity) Extract->Bioassay ActiveExtract Active Extract Selected Bioassay->ActiveExtract Selection CC Silica Gel Column Chromatography ActiveExtract->CC Fractions Collect & Combine Fractions (TLC) CC->Fractions Purify Purification (Crystallization) Fractions->Purify MorolicAcid Pure this compound Purify->MorolicAcid Analysis Structural Analysis (NMR, MS, IR) MorolicAcid->Analysis

Caption: Workflow for bioassay-guided isolation of this compound.

G cluster_1 Metabolic Engineering for this compound Production Yeast S. cerevisiae Host Strain MVA Engineered MVA Pathway (↑ HMG1, ↑ upc2-1) Yeast->MVA Overexpression Genes Heterologous Gene Expression (BfOSC2, CYP716A49) Yeast->Genes Transformation Precursors Increased Isoprenoid Precursors MVA->Precursors Ferment Fermentation & Induction Precursors->Ferment Genes->Ferment Harvest Harvest & Extraction Ferment->Harvest MorolicAcid This compound Product Harvest->MorolicAcid

Caption: Workflow for microbial production of this compound.

G cluster_2 Known Biological Targets of this compound MA This compound HSD11B1 11β-HSD 1 MA->HSD11B1 Inhibits COX COX-1 / COX-2 MA->COX Inhibits Elastase Neutrophil Elastase MA->Elastase Inhibits Cortisol Cortisol (Active) HSD11B1->Cortisol Activates Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Elastase->Inflammation Promotes Cortisone Cortisone (Inactive) Cortisone->HSD11B1 Cortisol->Inflammation Arachidonic Arachidonic Acid Arachidonic->COX Prostaglandins->Inflammation

Caption: Anti-inflammatory targets of this compound.

References

Morolic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid.[1]

Core Data Summary

This section provides a summary of the key quantitative data for morolic acid, a pentacyclic triterpenoid of significant interest in pharmacological research. The data is presented in a structured format to facilitate easy comparison and reference.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₃PubChem[1]
Molecular Weight456.7 g/mol PubChem[1]
XLogP37.7PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass456.36034539 g/mol PubChem[1]
Monoisotopic Mass456.36034539 g/mol PubChem[1]
Topological Polar Surface Area57.5 ŲPubChem[1]
Heavy Atom Count33PubChem[1]
Complexity885PubChem[1]
Biological Activity Data

This compound and its derivatives have demonstrated a range of biological activities. The following table presents a selection of quantitative data from various studies.

ActivityCell Line/TargetMeasurementValueSource
Anti-HIV-1 Activity (this compound derivative 19)MT-4 cellsEC₅₀57.0 ± 4.1 μMMolecules[2]
Anti-HIV-1 Activity (this compound derivative 20)MT-4 cellsEC₅₀17.8 ± 2.1 μMMolecules[2]
Anti-HIV-1 Activity (this compound derivative 23)MT-4 cellsEC₅₀12.6 ± 0.82 μMMolecules[2]
Cytotoxicity (this compound derivative 20)MT-4 cellsCC₅₀41.0 ± 5.2 μMMolecules[2]
Cytotoxicity (this compound derivative 23)MT-4 cellsCC₅₀38.0 ± 4.2 μMMolecules[2]
Antimicrobial Activity (this compound derivative 16)S. aureusInhibition99.6% at 62.5 μMMolecules[2]
Antimicrobial Activity (this compound derivative 16)E. faecalisInhibition85% at 250 μMMolecules[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Target cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottomed plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antiviral Assay (CPE Reduction Assay)

This assay is used to evaluate the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock

  • This compound stock solution (in DMSO)

  • Culture medium (e.g., MEM with 2% FBS)

  • 96-well plates

  • Staining solution (e.g., crystal violet or neutral red)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cell monolayers, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include a virus control (cells with virus but no compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with the compound but no virus).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is observed in at least 80% of the virus control wells.

  • Staining: Remove the medium and stain the cells with a staining solution. After a suitable incubation period, wash the plates to remove excess stain.

  • Quantification: The amount of stain retained by the viable cells is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The antiviral activity is expressed as the concentration of the compound that inhibits CPE by 50% (EC₅₀). The cytotoxicity of the compound is determined from the compound toxicity control wells and is expressed as the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • This compound stock solution (in a suitable solvent)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound. A control group is prepared with the vehicle instead of the this compound solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of denaturation, can then be determined.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key pathways and workflows related to this compound research.

Biosynthetic Pathway of this compound in Engineered Saccharomyces cerevisiae

The following diagram illustrates the engineered biosynthetic pathway for the production of this compound in Saccharomyces cerevisiae. This pathway utilizes enzymes from different plant sources to convert native yeast metabolites into this compound.

morolic_acid_biosynthesis acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway fpp Farnesyl Diphosphate (FPP) mevalonate_pathway->fpp squalene Squalene fpp->squalene Squalene Synthase epoxysqualene 2,3-Oxidosqualene squalene->epoxysqualene Squalene Epoxidase germanicol Germanicol epoxysqualene->germanicol BfOSC2 (Germanicol Synthase) morolic_acid This compound germanicol->morolic_acid CYP716A49 (Triterpene C-28 Oxidase)

Caption: Engineered biosynthetic pathway of this compound in S. cerevisiae.

Postulated Anti-inflammatory Signaling Pathway of this compound

Based on studies of structurally related pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, this compound is postulated to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

morolic_acid_nfkb_pathway cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction ikk IKK Complex signal_transduction->ikk morolic_acid This compound ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation nucleus Nucleus dna DNA nfkb_nucleus->dna inflammatory_genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) dna->inflammatory_genes morolic_acid->ikk Inhibition

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentacyclic triterpenoids are a diverse class of natural products widely distributed in the plant kingdom, with many exhibiting significant pharmacological activities. Among these, morolic acid and its related compounds, primarily belonging to the oleanane, ursane, and lupane structural families, have garnered substantial interest in the scientific community. Their potential as therapeutic agents stems from a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of this compound and its key relatives, focusing on their chemical structures, natural sources, biosynthesis, biological activities, and the experimental methodologies used for their study. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures and Natural Sources

This compound is a pentacyclic triterpenoid of the oleanane type.[1] Its structure is closely related to other prominent triterpenoids such as moronic acid and oleanolic acid.[1] These compounds, along with those from the ursane and lupane families, share a common 30-carbon backbone derived from squalene but differ in the arrangement of their five-ring systems and the nature and position of their functional groups. This structural diversity is a key determinant of their biological activity.

Below is a table summarizing this compound and a selection of its important related triterpenoids, their structural class, and their primary natural sources.

Triterpenoid Structural Class Primary Natural Sources
This compoundOleananeOzoroa mucronata, Rhus javanica, Spondias mombin
Moronic AcidOleananeRhus javanica, Ozoroa insignis
Oleanolic AcidOleananeOlea europaea (Olive), Syzygium spp., Viscum album (Mistletoe)
Ursolic AcidUrsaneMalus domestica (Apple peels), Rosmarinus officinalis (Rosemary), Ocimum sanctum (Holy Basil)
Betulinic AcidLupaneBetula spp. (Birch bark), Ziziphus spp., Syzygium spp.
LupeolLupaneMangifera indica (Mango), Crataeva nurvala, Acacia visco
Asiatic AcidUrsaneCentella asiatica (Gotu Kola)
Corosolic AcidUrsaneLagerstroemia speciosa (Banaba), Eriobotrya japonica (Loquat)
Maslinic AcidOleananeOlea europaea (Olive)
Arjunolic AcidOleananeTerminalia arjuna
α-Boswellic AcidUrsaneBoswellia serrata (Frankincense)
β-Boswellic AcidUrsaneBoswellia serrata (Frankincense)

Biosynthesis of this compound and Related Triterpenoids

The biosynthesis of pentacyclic triterpenoids in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene. This precursor is formed from the isoprenoid pathway. The specific triterpene skeleton produced (e.g., oleanane, ursane, or lupane) is determined by the specific oxidosqualene cyclase (OSC) enzyme involved. Following the formation of the basic carbon skeleton, a series of post-cyclization modifications, primarily oxidations and glycosylations catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs), lead to the vast diversity of naturally occurring triterpenoids.[2]

The biosynthetic pathway leading to this compound has been elucidated and even engineered in microbial systems like Saccharomyces cerevisiae.[3][4] This typically involves the co-expression of a germanicol synthase and a triterpene C-28 oxidase.[4][5]

Below is a simplified representation of the general biosynthetic pathway for pentacyclic triterpenoids.

Triterpenoid Biosynthesis cluster_upstream Upstream Mevalonate Pathway cluster_cyclization Cyclization by Oxidosqualene Cyclases (OSCs) cluster_skeletons Pentacyclic Triterpenoid Skeletons cluster_modification Post-Cyclization Modifications (CYP450s, GTs) cluster_final_products Final Triterpenoids Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene OSCs OSCs 2,3-Oxidosqualene->OSCs Germanicol Germanicol OSCs->Germanicol β-Amyrin β-Amyrin OSCs->β-Amyrin α-Amyrin α-Amyrin OSCs->α-Amyrin Lupeol Lupeol OSCs->Lupeol CYP450s_GTs CYP450s, GTs Germanicol->CYP450s_GTs C-28 oxidation β-Amyrin->CYP450s_GTs Modifications α-Amyrin->CYP450s_GTs Modifications Lupeol->CYP450s_GTs Modifications This compound This compound CYP450s_GTs->this compound Oleanolic Acid Oleanolic Acid CYP450s_GTs->Oleanolic Acid Ursolic Acid Ursolic Acid CYP450s_GTs->Ursolic Acid Betulinic Acid Betulinic Acid CYP450s_GTs->Betulinic Acid Other Triterpenoids Other Triterpenoids CYP450s_GTs->Other Triterpenoids

Caption: Simplified biosynthetic pathway of pentacyclic triterpenoids.

Biological Activities and Mechanisms of Action

This compound and its related triterpenoids exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. These activities include anti-inflammatory, antioxidant, anti-HIV, anti-HSV, cytotoxic, and antidiabetic effects.[3][4][6] The mechanisms underlying these effects often involve the modulation of key signaling pathways. For instance, some triterpenoids are known to influence inflammatory responses by targeting pathways involving NF-κB and MAPKs. Their anticancer properties can be attributed to the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

The following table summarizes the primary biological activities of selected triterpenoids with corresponding quantitative data where available.

Triterpenoid Biological Activity Cell Line/Model IC50/EC50 (µM) Reference
This compoundAnti-inflammatory (NO production inhibition)LPS-induced RAW264.7 cells18.26–50.37[6]
Moronic AcidAntidiabetic, Anti-HIV--[6]
Oleanolic AcidAnti-inflammatory, Hepatoprotective, AntitumorVariousVaries[7]
Ursolic AcidAnti-inflammatory, Anticancer, Muscle atrophy preventionVariousVaries[8][9][10]
Betulinic AcidAnticancer, Anti-HIVVariousVaries[11]
Asiatic AcidWound healing, Neuroprotective, AnticancerVariousVaries[7]
Corosolic AcidAntidiabetic, AnticancerVariousVaries[7]

Signaling Pathways Modulated by Triterpenoids

A key aspect of understanding the therapeutic potential of this compound and related compounds is elucidating the molecular signaling pathways they modulate. For example, ursolic acid has been shown to target caspase-3 and alleviate inflammation-associated downstream signal transduction.[9] It can also stimulate mTORC1 signaling, which is crucial for muscle protein synthesis.[10] The activation of mTORC1 is a complex process regulated by various upstream signals, including amino acids and growth factors.[12]

The diagram below illustrates a generalized signaling pathway that can be influenced by triterpenoids, leading to anti-inflammatory and anti-cancer effects.

Triterpenoid Signaling Pathway cluster_stimulus External Stimuli cluster_receptor Cell Surface Receptors cluster_triterpenoid Triterpenoid Intervention cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Events cluster_cellular_response Cellular Responses Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 Growth Factors Growth Factors Growth Factor Receptor Growth Factor Receptor Growth Factors->Growth Factor Receptor IKK IKK TLR4->IKK MAPKs MAPKs TLR4->MAPKs PI3K/Akt PI3K/Akt Growth Factor Receptor->PI3K/Akt Triterpenoids (e.g., this compound) Triterpenoids (e.g., this compound) Triterpenoids (e.g., this compound)->IKK inhibits Triterpenoids (e.g., this compound)->MAPKs inhibits Triterpenoids (e.g., this compound)->PI3K/Akt modulates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) translocates to nucleus Apoptosis Apoptosis MAPKs->Apoptosis Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Inflammatory Mediators (NO, Cytokines) Inflammatory Mediators (NO, Cytokines) Gene Transcription->Inflammatory Mediators (NO, Cytokines)

Caption: Generalized signaling pathways modulated by triterpenoids.

Experimental Protocols

Extraction and Isolation of Triterpenoids from Plant Material

The extraction and isolation of this compound and related triterpenoids from plant sources are critical first steps for their study. A variety of methods have been developed, with the choice of solvent and technique depending on the specific compound and plant matrix.

General Workflow for Extraction and Isolation:

Extraction and Isolation Workflow Plant Material (dried, powdered) Plant Material (dried, powdered) Solvent Extraction Solvent Extraction (e.g., ethanol, methanol, ethyl acetate) Plant Material (dried, powdered)->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Solvent Partitioning Solvent Partitioning (e.g., hexane, chloroform, ethyl acetate, butanol) Crude Extract->Solvent Partitioning Fractionation Fractionation Solvent Partitioning->Fractionation Chromatographic Separation Chromatographic Separation (Column Chromatography, HPLC) Fractionation->Chromatographic Separation Pure Triterpenoid Pure Triterpenoid Chromatographic Separation->Pure Triterpenoid Structural Elucidation Structural Elucidation (NMR, MS) Pure Triterpenoid->Structural Elucidation Final Product Characterized Pure Compound Structural Elucidation->Final Product

References

A Technical Guide to the Isolation of Morolic Acid: A Historical and Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morolic acid, a pentacyclic triterpenoid of the oleanane series, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. This technical guide provides a comprehensive overview of the history of this compound isolation, from its initial discovery to modern purification techniques. Detailed experimental protocols for extraction, chromatographic separation, and spectroscopic characterization are presented to serve as a valuable resource for researchers in natural product chemistry and drug development. Furthermore, this guide elucidates the molecular mechanisms of this compound's biological activity by visualizing its interaction with key signaling pathways.

Introduction: The Discovery and Emergence of this compound

This compound was first isolated in 1951 by D. H. R. Barton and C. J. W. Brooks from the heartwood of the tropical tree Mora excelsa. Their pioneering work laid the foundation for subsequent investigations into the chemical structure and biological potential of this intriguing natural product. Since its initial discovery, this compound has been identified in a variety of other plant species, including those from the Eucalyptus and Phoradendron genera, highlighting its distribution in the plant kingdom. The growing body of research on this compound underscores its potential as a lead compound for the development of novel therapeutics.

Experimental Protocols for the Isolation and Characterization of this compound

The isolation and purification of this compound from natural sources typically involve a multi-step process encompassing extraction, chromatographic separation, and spectroscopic analysis. The following sections provide detailed methodologies for these key experiments.

Extraction from Plant Material

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered plant material. The choice of solvent is critical for achieving a high extraction yield.

Protocol: Solvent Extraction of this compound from Mora excelsa

  • Maceration: A known quantity of dried and powdered heartwood of Mora excelsa is macerated with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature for an extended period (typically 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach involves partitioning the extract between an aqueous phase and an immiscible organic solvent like ethyl acetate. This compound, being a moderately polar compound, will preferentially partition into the organic phase.

  • Drying and Evaporation: The organic phase containing the enriched this compound fraction is dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness to obtain a semi-purified extract.

Chromatographic Purification

Column chromatography is the most widely used technique for the purification of this compound from the semi-purified extract. The choice of stationary phase and mobile phase is crucial for achieving optimal separation.

Protocol: Column Chromatography for this compound Purification

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase for the column. The silica gel is packed into a glass column as a slurry in a non-polar solvent.

  • Sample Loading: The semi-purified extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

  • Mobile Phase and Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient elution might start with a non-polar solvent like n-hexane and gradually introduce a more polar solvent such as ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is often employed.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions. Fractions containing the compound of interest (identified by its Rf value) are pooled together.

  • Crystallization: The pooled fractions are concentrated, and the purified this compound is often obtained as a crystalline solid by recrystallization from a suitable solvent, such as methanol.

Spectroscopic Characterization

The structural elucidation and confirmation of the isolated this compound are performed using various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Characteristic signals for seven methyl groups, a trisubstituted double bond, and a carbinolic proton.
¹³C NMR Resonances corresponding to 30 carbon atoms, including a carboxylic acid carbon, olefinic carbons, and a carbon bearing a hydroxyl group.
Mass Spec. Molecular ion peak consistent with the molecular formula C₃₀H₄₈O₃.

Table 2: ¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
138.61.65 (m), 1.05 (m)
227.21.88 (m), 1.68 (m)
379.03.22 (dd, J = 11.0, 5.0 Hz)
438.8-
555.20.76 (d, J = 10.0 Hz)
.........
28183.5-
2933.20.92 (s)
3027.20.95 (s)

Note: The complete assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory responses.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Morolic_Acid This compound IKK IKK Complex Morolic_Acid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-cancer Activity through PI3K/Akt Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has demonstrated anti-cancer activity by interfering with this pathway.

PI3K_Akt_Modulation Morolic_Acid This compound PI3K PI3K Morolic_Acid->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: this compound modulates the PI3K/Akt signaling pathway.

Conclusion

This compound continues to be a subject of intense scientific investigation, with its rich history of isolation paving the way for the discovery of its significant therapeutic potential. The detailed experimental protocols and an understanding of its molecular mechanisms of action provided in this guide are intended to facilitate further research and development of this promising natural product. As our knowledge of its biological activities expands, this compound holds the promise of becoming a valuable tool in the fight against a range of human diseases.

Methodological & Application

Application Notes and Protocols for the Extraction of Morolic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Morolic acid is a naturally occurring pentacyclic triterpenoid found in various plant species. It has garnered significant interest within the scientific and drug development communities due to its wide range of pharmacological properties, including cytotoxic, anti-HIV, anti-inflammatory, and antidiabetic effects[1]. The low accessibility of this compound from natural sources, however, presents a challenge for extensive research and development[1]. These application notes provide a comprehensive overview of the principles and methods for extracting this compound from plant materials. Detailed protocols for solvent extraction, fractionation, and quantification are presented to guide researchers in obtaining this valuable compound for further study.

Introduction to this compound

This compound is an oleanane-type pentacyclic triterpenoid. Triterpenoids are a large and structurally diverse class of natural products with significant therapeutic potential[2]. This compound has been identified in several plant families, notably Viscaceae and Anacardiaceae. Species such as Phoradendron reichenbachianum (mistletoe) and Ozoroa insignis are known to contain this compound among other bioactive triterpenes[3][4][5]. Its structural characteristics contribute to its lipophilic nature, influencing the choice of extraction solvents and purification techniques. The therapeutic potential of this compound is linked to its ability to modulate various cellular signaling pathways, making it a promising candidate for drug discovery[2].

Principles of Extraction

The extraction of this compound from a plant matrix is the critical first step in its isolation and purification. The process relies on the principle of solubility, where a solvent is used to dissolve the target compound and separate it from the solid plant material.

Key stages in the extraction process include:

  • Solvent Penetration: The solvent must effectively penetrate the cellular structures of the plant material to access the target molecules.

  • Solute Dissolution: this compound dissolves in the solvent.

  • Solute Diffusion: The dissolved this compound diffuses out of the solid matrix into the bulk solvent.

  • Collection: The solvent, now containing the dissolved this compound (the extract), is collected[6].

Several methods can be employed, ranging from conventional solvent extraction techniques like maceration and Soxhlet extraction to more modern methods such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE)[6][7]. The choice of method depends on factors like the nature of the plant material, the desired yield, and the available equipment. The efficiency of any extraction is influenced by parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature[6].

Biological Activity and Signaling Pathways

This compound and structurally related triterpenoids exhibit significant biological activities by modulating key cellular signaling pathways. These pathways are often implicated in the pathology of diseases like cancer and inflammatory conditions.

  • Anticancer Activity: Triterpenic acids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the regulation of pro- and anti-apoptotic proteins and the activation of caspases[2][8].

  • Anti-inflammatory Effects: The anti-inflammatory properties are linked to the inhibition of pathways such as the NF-κB (nuclear factor kappa B) signaling pathway, which plays a crucial role in the inflammatory response[2].

  • Metabolic Regulation: Some triterpenoids can influence metabolic pathways, demonstrating potential in managing conditions like diabetes and obesity[1][9].

Recent studies on related triterpenic acids have highlighted their role in several major signaling pathways, including PI3K/Akt/mTOR, TNF-alpha/NF-κB, and various MAPKs (mitogen-activated protein kinases)[2][8]. The diagram below illustrates a representative pathway often targeted by these compounds.

G Morolic_Acid This compound PI3K PI3K Morolic_Acid->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis

Fig 1. Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant source and the extraction method employed. The following tables summarize key quantitative information.

Table 1: Plant Sources and Reported this compound Content

Plant Species Family Part Used Reported Finding Reference
Phoradendron reichenbachianum Viscaceae Aerial parts This compound identified [3][4][10]
Phoradendron brachystachyum Viscaceae Aerial parts This compound was a major component (47.54% of acetone extract) [11]

| Ozoroa insignis | Anacardiaceae | Twigs, Bark, Roots | Bioactive compounds isolated; genus known for triterpenoids |[5][12][13] |

Table 2: Comparison of General Triterpenoid Extraction Techniques

Extraction Method Principle Typical Solvents Advantages Disadvantages Reference
Maceration Soaking plant material in a solvent over a period. Ethanol, Methanol, Acetone, Dichloromethane Simple, low cost, suitable for thermolabile compounds. Time-consuming, large solvent volume, potentially lower yield. [6][14]
Soxhlet Extraction Continuous extraction with a hot solvent. Hexane, Ethanol, Methanol Higher efficiency than maceration, less solvent required. Requires heating, not suitable for thermolabile compounds. [6]
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls. Ethanol, Methanol Reduced extraction time, increased yield, less solvent. Requires specialized equipment, potential for radical formation. [6]

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Ethanol, Acetone | Very fast, high efficiency, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |[6][7] |

Experimental Protocols

The following diagram outlines the general workflow for the extraction and isolation of this compound.

G A Plant Material (e.g., Phoradendron sp.) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration with Acetone) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H TLC Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Crystallization / Final Purification I->J K Pure this compound J->K L Structural Elucidation (NMR, MS) K->L M Quantification (HPLC) K->M

References

Application Notes & Protocols: Synthesis of Morolic Acid from Betulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid is a naturally occurring pentacyclic triterpenoid of the oleanane skeleton. It and its derivatives have garnered significant interest within the drug development community due to a wide range of pharmacological properties, including anti-HIV, cytotoxic, anti-inflammatory, and antidiabetic effects[1]. While this compound can be isolated from natural sources, its low abundance often limits large-scale research and development. A viable alternative is the semi-synthesis from more abundant natural precursors. Betulin, a lupane-type triterpene, is highly abundant in the bark of birch trees and serves as an excellent and cost-effective starting material for the synthesis of this compound and other valuable bioactive compounds[2][3].

This document provides detailed protocols and application notes for the multi-step synthesis of this compound starting from betulin. An efficient, previously reported method accomplishes this transformation in 11 steps with an overall yield of 24%[1]. The initial and critical step in this synthetic pathway is the selective oxidation of betulin to betulonic acid.

Overall Synthesis Pathway

The conversion of betulin to this compound involves a series of chemical transformations. The key structural modifications include the oxidation of the C-3 secondary alcohol and the C-28 primary alcohol of betulin, followed by a skeletal rearrangement of the lupane framework to the oleanane framework.

G Betulin Betulin (Lupane Skeleton) Betulonic_Acid Betulonic Acid (Key Intermediate) Betulin->Betulonic_Acid Selective Oxidation Rearrangement_Protection Multi-Step Process (Rearrangement, Protection/Deprotection) Betulonic_Acid->Rearrangement_Protection Acid-Catalyzed Rearrangement Morolic_Acid This compound (Oleanane Skeleton) Rearrangement_Protection->Morolic_Acid Further Oxidations & Deprotections

Caption: High-level logical workflow for the synthesis of this compound from betulin.

Experimental Protocols

Protocol 1: Selective Oxidation of Betulin to Betulonic Acid

The selective oxidation of the secondary hydroxyl group at the C-3 position of betulin, while preserving the primary hydroxyl at C-28 and the isopropenyl group, is a critical first step. Several methods exist, with oxidation using chromium (VI) compounds on solid supports showing high selectivity and yield[4].

Method A: Oxidation on Alumina Support

This method utilizes potassium dichromate and sulfuric acid on an alumina support, leading to a single product, betulonic acid, in quantitative yields[4][5]. The Al³⁺ ions are proposed to protect the terminal double bond, thus ensuring high selectivity[4].

Materials:

  • Betulin

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Acetone (aqueous)

  • Alumina (Al₂O₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of betulin (1.0 g, 2.26 mmol) in 50 mL of acetone, add alumina.

  • Separately, prepare the oxidizing agent by dissolving K₂Cr₂O₇ in aqueous H₂SO₄.

  • Add the freshly prepared Jones' reagent dropwise to the betulin solution at 0 °C[6].

  • Stir the solution at a temperature between 15-25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours[4].

  • Upon completion, quench the reaction with methanol (25 mL) and stir for an additional 5 minutes[6].

  • Add 40 mL of water and remove the organic solvent under vacuum[6].

  • Extract the aqueous residue with ethyl acetate (2 x 40 mL)[6].

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield crude betulonic acid[6].

  • Purify the crude product by column chromatography on silica gel.

Method B: Jones Oxidation in Acetone

A common alternative is the direct use of Jones' reagent (CrO₃/H₂SO₄/acetone) without a solid support. This method also provides good yields but may require more careful control of reaction conditions to avoid side products[6].

Procedure:

  • Dissolve betulin (1.0 g, 2.26 mmol) in 50 mL of acetone and cool the solution to 0 °C in an ice bath[6].

  • Add freshly prepared Jones' reagent dropwise to the stirred solution at 0 °C[6].

  • Continue stirring at 0 °C for 1.5 hours[6].

  • Follow quenching, extraction, and purification steps as described in Method A.

Data Summary: Betulin Oxidation
MethodOxidizing AgentSupportSolventTemp (°C)TimeYield (%)Reference
AK₂Cr₂O₇ / H₂SO₄AluminaAq. Acetone15–250.5 - 8 h93–98[4]
BCrO₃ / H₂SO₄NoneAcetone01.5 h75[6]
Protocol 2: Subsequent Transformation to this compound

The conversion of betulonic acid to this compound is a multi-step process that involves the Wagner-Meerwein rearrangement of the E-ring to form the oleanane skeleton, followed by functionalization of the C-28 position. The complete 11-step synthesis provides an overall yield of 24%[1]. While the specific details of each of the 11 steps are proprietary to the research that published them, the general chemical logic involves protection/deprotection strategies and further oxidations.

A generalized workflow for this transformation is presented below.

G cluster_0 Oxidation of Betulin cluster_1 Hypothetical Pathway to this compound A Dissolve Betulin in Acetone B Add Alumina Support A->B C Add K₂Cr₂O₇/H₂SO₄ (0-25 °C) B->C D Reaction Monitoring (TLC) C->D E Quench with Methanol D->E F Extraction with EtOAc E->F G Purification (Column Chromatography) F->G H Betulonic Acid G->H I Betulonic Acid J C-28 Protection (e.g., Acetylation) I->J K Acid-Catalyzed Rearrangement J->K L Intermediate (Oleanane Skeleton) K->L M C-28 Deprotection L->M N C-28 Oxidation to Carboxylic Acid M->N O C-3 Carbonyl Reduction (e.g., NaBH₄) N->O P This compound O->P

Caption: Detailed experimental workflow for betulin oxidation and a proposed pathway to this compound.

Protocol 3: Purification of Final Product

Purification of the final product, this compound, and its intermediates is typically achieved through standard chromatographic techniques.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient)

  • Methanol or other suitable solvent for recrystallization

Procedure: Column Chromatography

  • Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Procedure: Recrystallization

  • Dissolve the purified solid from chromatography in a minimum amount of a hot solvent, such as methanol.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Disclaimer: The provided protocols are based on published literature and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Morolic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of morolic acid in human plasma. The methodology utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation. The method was developed and validated to meet the rigorous demands of pharmacokinetic studies and clinical drug monitoring, offering excellent accuracy, precision, and a wide dynamic range. This protocol is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

This compound, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. To facilitate further pre-clinical and clinical investigations, a reliable and robust analytical method for the accurate quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for an HPLC-MS/MS method that is both rapid and sensitive, making it suitable for high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Ursolic Acid (Internal Standard, IS) (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for optimal separation.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (1 µg/mL Ursolic Acid in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Conditions
  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Linear gradient from 20% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Linear gradient from 95% to 20% B

    • 3.6-5.0 min: Hold at 20% B for column re-equilibration

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 550°C

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

Data Presentation

The quantitative data for the HPLC-MS/MS method is summarized in the tables below.

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard (IS)

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Declustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (eV)Collision Cell Exit Potential (CXP) (V)
This compound455.4409.3150-80-10-35-12
Ursolic Acid (IS)455.4437.3150-85-10-40-14

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 2000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)-5.8% to 7.2%
Precision (% RSD)Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%
Recovery85.3% - 92.1%
Matrix Effect93.5% - 104.2%
Stability (Freeze-thaw, Short-term, Long-term)Stable

Experimental Workflow and System Diagram

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the HPLC-MS/MS system components.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Ursolic Acid) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Experimental workflow from sample preparation to data analysis.

hplc_msms_system cluster_hplc HPLC System cluster_ms Mass Spectrometer solvent_delivery Solvent Delivery System (Pumps) autosampler Autosampler solvent_delivery->autosampler column_oven Column Oven autosampler->column_oven hplc_column C18 Column column_oven->hplc_column esi_source ESI Source hplc_column->esi_source quadrupole1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->quadrupole1 collision_cell Collision Cell (Q2) Fragmentation quadrupole1->collision_cell quadrupole3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data System detector->data_system

Caption: Logical relationship of key HPLC-MS/MS system components.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it an ideal tool for supporting pharmacokinetic and clinical studies of this promising therapeutic agent. The validation data demonstrates that the method is accurate, precise, and robust, meeting the standards required for bioanalytical applications in drug development.

Application Notes and Protocols for the Analytical Characterization of Morolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid, a pentacyclic triterpenoid found in various plant species, has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects.[1] Robust and reliable analytical methods are crucial for the comprehensive characterization of this compound, ensuring its quality, purity, and proper identification in research and drug development. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, principles of impurity profiling are discussed to ensure the safety and efficacy of this compound-containing products.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone technique for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. Reversed-phase HPLC with a C18 column is a commonly employed method.

Quantitative Data Summary

While specific retention times for this compound can vary depending on the exact chromatographic conditions, the following table provides a general overview of expected parameters.

ParameterValueReference
ColumnC18, 5 µm, 4.6 x 250 mmGeneral knowledge
Mobile PhaseAcetonitrile:Water (gradient)General knowledge
Flow Rate1.0 mL/minGeneral knowledge
DetectionUV at ~210 nm[2]
Expected Retention TimeVariable-
Experimental Protocol: HPLC Analysis of this compound

Objective: To quantify the amount of this compound in a sample.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length)

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sample containing this compound, dissolved in a suitable solvent (e.g., methanol or ethanol)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (water) and mobile phase B (acetonitrile). Degas both solvents prior to use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or ethanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient elution is typically used. A starting condition of 70% acetonitrile and 30% water, gradually increasing the acetonitrile concentration, can be a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10-20 µL

    • Detector Wavelength: 210 nm[2]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram:

HPLC_Workflow HPLC Analysis Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection analysis Data Acquisition hplc->analysis Chromatogram quant Quantification (Calibration Curve) analysis->quant Peak Area

Caption: Workflow for the quantification of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility.

Quantitative Data Summary

The following table summarizes key mass spectral data for derivatized this compound. The exact fragmentation pattern will depend on the derivatization agent used.

ParameterDescriptionReference
Molecular Ion (M+) of TMS-derivatized this compoundExpected m/z value for the trimethylsilyl derivative[3]
Key Fragment IonsCharacteristic fragment ions for structural confirmation[3]
Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample.

Materials:

  • GC-MS system

  • Capillary column suitable for triterpenoid analysis (e.g., DB-5ms)

  • This compound reference standard

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Sample containing this compound

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the dried sample or standard into a reaction vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.[4]

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 min

      • Ramp to 280 °C at 10 °C/min, hold for 10 min

      • Ramp to 300 °C at 5 °C/min, hold for 5 min

    • Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: m/z 50-800

    • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Identification and Quantification:

    • Identify the this compound derivative peak by comparing its retention time and mass spectrum with that of the derivatized standard.

    • For quantification, create a calibration curve using the derivatized standards and use the peak area of the target ion for calculation.

Workflow Diagram:

GCMS_Workflow GC-MS Analysis Workflow sample_prep Sample Preparation derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gcms GC-MS System derivatization->gcms Injection data_analysis Data Analysis (Mass Spectrum & Retention Time) gcms->data_analysis

Caption: Workflow for the identification and quantification of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule.

Quantitative Data Summary: 1H and 13C NMR Chemical Shifts

The following table presents the reported 1H and 13C NMR chemical shifts for this compound in Pyridine-d5.[3]

Carbon No.13C Chemical Shift (ppm)1H Chemical Shift (ppm) and Multiplicity
138.8
227.4
379.03.22 (dd, J=11.0, 5.0 Hz)
439.0
555.4
618.4
733.1
839.8
947.7
1037.2
1123.6
12122.55.35 (t, J=3.5 Hz)
13145.5
1441.8
1528.2
1623.6
1746.9
1853.4
1938.1
2030.8
2134.0
2237.2
2328.20.95 (s)
2415.40.76 (s)
2515.40.85 (s)
2616.90.85 (s)
2726.11.15 (s)
28180.0
2933.10.90 (d, J=6.5 Hz)
3023.60.88 (d, J=6.5 Hz)

Note: The complete assignment of all proton signals requires 2D NMR techniques.

Experimental Protocol: NMR Analysis of this compound

Objective: To confirm the structure of isolated this compound.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Pyridine-d5, Chloroform-d)

  • Isolated and purified this compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum.

    • Acquire a 1D 13C NMR spectrum.

    • For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing and Interpretation:

    • Process the acquired spectra using appropriate software.

    • Assign the signals in the 1H and 13C NMR spectra to the corresponding atoms in the this compound structure.

    • Use the correlations observed in the 2D NMR spectra to confirm the connectivity and finalize the structural assignment.

Logical Relationship Diagram:

NMR_Logic NMR Structural Elucidation Logic H_NMR 1H NMR (Proton Environment) Structure This compound Structure H_NMR->Structure C_NMR 13C NMR (Carbon Skeleton) C_NMR->Structure COSY COSY (H-H Connectivity) COSY->Structure HSQC HSQC (Direct C-H Connectivity) HSQC->Structure HMBC HMBC (Long-Range C-H Connectivity) HMBC->Structure

Caption: Relationship of different NMR experiments in elucidating the structure of this compound.

Impurity Profiling

Impurity profiling is a critical aspect of drug development, ensuring the safety and quality of the active pharmaceutical ingredient (API).[5][6][7] Impurities in this compound can arise from the source material, synthesis process, or degradation.

Common Types of Impurities:

  • Related Triterpenoids: Other triterpenoids with similar structures that are co-extracted from the plant source (e.g., oleanolic acid, ursolic acid).

  • Isomers: Structural or stereoisomers of this compound.

  • Degradation Products: Products formed due to exposure to heat, light, or reactive chemicals.

  • Residual Solvents: Solvents used during the extraction and purification process.

Analytical Approach for Impurity Profiling:

A combination of chromatographic and spectroscopic techniques is essential for effective impurity profiling.

  • HPLC with UV/DAD and MS Detection: A high-resolution HPLC method, often coupled with a mass spectrometer (LC-MS), is the primary tool for separating and identifying potential impurities. A photodiode array (DAD) detector can provide UV spectral information, aiding in the initial characterization of impurities.

  • GC-MS: For volatile or semi-volatile impurities, including residual solvents, GC-MS is the method of choice.

  • NMR Spectroscopy: For the definitive structural elucidation of unknown impurities that are isolated in sufficient quantities.

Forced Degradation Studies:

To identify potential degradation products, forced degradation studies should be performed. This involves subjecting the this compound sample to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treatment with dilute acid and base.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures.

  • Photostability: Exposure to UV and visible light.

The degradation products are then analyzed using the techniques mentioned above to understand the degradation pathways.

Workflow Diagram:

Impurity_Profiling_Workflow Impurity Profiling Workflow sample This compound Sample lcms LC-MS Analysis sample->lcms gcms GC-MS Analysis sample->gcms forced_degradation Forced Degradation Studies forced_degradation->lcms nmr NMR for Structure Elucidation lcms->nmr Isolate Impurity identification Impurity Identification & Quantification lcms->identification gcms->identification nmr->identification

Caption: A comprehensive workflow for the impurity profiling of this compound.

References

Morolic Acid: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activities of this compound, including its cytotoxic, antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting properties. The protocols are intended to guide researchers in the systematic evaluation of this promising compound for potential therapeutic applications.

Cytotoxicity Assays

Cytotoxicity is a critical initial assessment for any compound with therapeutic potential. Standard assays are used to determine the concentration at which a compound exhibits toxicity to cells.

Data Presentation: Cytotoxicity of this compound Derivatives
CompoundCell LineAssayIC50 (µM)Reference
This compound derivative 19MT-4Not specified> 100[1]
This compound derivative 20MT-4Not specified41.0 ± 5.2[1]
This compound derivative 23MT-4Not specified38.0 ± 4.2[1]
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should be less than 0.5%. Remove the culture medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (cells treated with DMSO at the same concentration as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compound Add compound to cells cell_seeding->add_compound compound_prep Prepare this compound dilutions compound_prep->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Antimicrobial Assays

This compound has demonstrated activity against various microorganisms. The following protocols can be used to quantify its antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismConcentration (µM)Inhibition (%)Reference
This compound derivative 18Staphylococcus aureus25098.2[1]
This compound derivative 20Staphylococcus aureus62.599.3[1]
This compound derivative 21Staphylococcus aureus25097.4[1]
This compound derivative 22Staphylococcus aureus25098.5[1]
Experimental Protocol: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Experimental Workflow: Antimicrobial Assay

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_inoculum Prepare bacterial inoculum inoculate Inoculate plates prepare_inoculum->inoculate prepare_dilutions Prepare this compound dilutions prepare_dilutions->inoculate incubate Incubate for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Antiviral Assays

This compound and its derivatives have shown potential as antiviral agents, particularly against HIV.

Data Presentation: Anti-HIV Activity of this compound and Its Derivatives
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (12)12.6 ± 0.8238.0 ± 4.23.0[1]
This compound derivative 1957.0 ± 4.1> 100> 1.8[1]
This compound derivative 2017.8 ± 2.141.0 ± 5.22.3[1]
This compound derivative 2312.6 ± 0.8238.0 ± 4.23.0[1]
Experimental Protocol: Anti-HIV-1 Reporter Gene Assay

This assay measures the inhibition of HIV-1 replication by quantifying the expression of a reporter gene (e.g., luciferase) that is integrated into the host cell genome and is under the control of the HIV-1 LTR promoter.

Materials:

  • This compound

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 laboratory-adapted strains

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Compound and Virus Addition: Pre-incubate the cells with various concentrations of this compound for 1 hour. Then, add a known amount of HIV-1 virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the virus control (no compound). Determine the EC50 (the concentration at which 50% of viral replication is inhibited).

Anti-inflammatory Assays

This compound's structural similarity to known anti-inflammatory triterpenoids like ursolic acid suggests its potential in modulating inflammatory pathways.

Data Presentation: Anti-inflammatory Activity of Related Triterpenoids
CompoundAssayIC50 (µM)Reference
Ursolic AcidLipoxygenase Inhibition (potato tuber 5-lipoxygenase)300[2]
Ursolic AcidLipoxygenase Inhibition (soybean 15-lipoxygenase)300[2]
Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX activity assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution according to the manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, enzyme, and various concentrations of this compound. Include a control with no inhibitor. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration. Determine the IC50 value from a dose-response curve.

Signaling Pathway: NF-κB Inhibition

Triterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound may act by preventing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the translocation of the p65/p50 dimer to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex p65/p50/IκBα Complex IkBa->NFkB_complex sequesters p65_p50_nuc p65/p50 IkBa->p65_p50_nuc degradation allows translocation p65 p65 p50 p50 Morolic_Acid This compound Morolic_Acid->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Enzyme Inhibition Assays

The ability of this compound to inhibit specific enzymes can be a key indicator of its therapeutic potential.

Data Presentation: Enzyme Inhibition by this compound

Specific IC50 values for this compound against various enzymes are not widely reported. Further screening is required to identify specific enzyme targets and quantify the inhibitory activity.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol can be adapted for various enzymes that may be targets of this compound.

Materials:

  • This compound

  • Target enzyme (e.g., lipoxygenase, α-glucosidase)

  • Substrate for the target enzyme

  • Assay buffer specific to the enzyme

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme solution. Include a control without the inhibitor.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Apoptosis Induction

This compound may exert its cytotoxic effects by inducing apoptosis, or programmed cell death.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathway: Intrinsic Apoptosis Pathway

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of caspases.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Morolic_Acid This compound Bax Bax Morolic_Acid->Bax activates Bcl2 Bcl-2 Morolic_Acid->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Cytochrome_c inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Application Notes and Protocols for the Use of Morolic Acid in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated significant potential as an anti-diabetic agent.[1] Studies in animal models of non-insulin-dependent diabetes have shown its efficacy in improving key metabolic parameters. These application notes provide a comprehensive overview of the use of this compound in preclinical diabetes research, including detailed protocols for in vivo and in vitro experiments, and a summary of its observed effects. The information presented here is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound for diabetes mellitus.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the effects of this compound in a non-insulin-dependent diabetic rat model.[1]

Parameter Animal Model Treatment Group Dosage Duration Key Findings Reference
Blood GlucoseNon-insulin-dependent diabetic ratsThis compound50 mg/kg/day (oral)10 daysSignificant reduction in blood glucose levels from day 1 to day 10.[1]Ramírez-Espinosa et al., 2013[1]
Plasma CholesterolNon-insulin-dependent diabetic ratsThis compound50 mg/kg/day (oral)10 daysSignificant reduction in plasma cholesterol to near-normal levels.[1]Ramírez-Espinosa et al., 2013[1]
Plasma TriglyceridesNon-insulin-dependent diabetic ratsThis compound50 mg/kg/day (oral)10 daysSignificant reduction in plasma triglycerides to near-normal levels.[1]Ramírez-Espinosa et al., 2013[1]
Oral Glucose ToleranceNormoglycemic ratsThis compound50 mg/kg (single oral dose)N/ASignificant antihyperglycemic effect after a glucose challenge.[1]Ramírez-Espinosa et al., 2013[1]
11β-HSD 1 InhibitionIn vitroThis compound10 µMN/AInduced inhibition of 11β-HSD 1 activity.[1]Ramírez-Espinosa et al., 2013[1]

Experimental Protocols

I. In Vivo Antidiabetic Activity of this compound in a Rodent Model

This protocol describes the induction of a non-insulin-dependent diabetes model in rats and the subsequent evaluation of the anti-diabetic effects of this compound.

A. Animal Model Induction (Streptozotocin-Nicotinamide Model)

  • Animals: Male Wistar rats (180-200 g) are recommended. House the animals in standard laboratory conditions with free access to food and water.

  • Induction of Diabetes:

    • Fast the rats for 12 hours prior to induction.

    • Administer a single intraperitoneal (i.p.) injection of nicotinamide (120 mg/kg) dissolved in sterile saline.

    • 15 minutes after the nicotinamide injection, administer a single i.p. injection of streptozotocin (STZ) (65 mg/kg) dissolved in freshly prepared cold citrate buffer (0.1 M, pH 4.5).

    • To prevent initial drug-induced hypoglycemia, provide the rats with a 5% glucose solution for 24 hours after STZ administration.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection and then on a weekly basis.

    • Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be included in the study.

B. Preparation and Administration of this compound

  • Vehicle Preparation: As this compound is hydrophobic, a suitable vehicle is required for oral administration. A commonly used and effective vehicle for triterpenoids is a suspension in 0.5% carboxymethylcellulose (CMC) in distilled water. Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.[2]

  • This compound Formulation:

    • Weigh the required amount of this compound for a 50 mg/kg dosage.

    • Triturate the this compound powder with a small amount of the chosen vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to obtain a homogenous suspension.

  • Administration:

    • Administer the this compound suspension to the rats daily via oral gavage at a dose of 50 mg/kg body weight for the duration of the study (e.g., 10 days).[1]

    • The control group should receive an equivalent volume of the vehicle alone.

C. Biochemical and Physiological Assessments

  • Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals (e.g., daily or every other day) from a tail vein blood sample using a glucometer.

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, fast the rats for 12 hours.

    • Administer an oral glucose load (2 g/kg body weight).

    • Collect blood samples at 0 (before glucose administration), 30, 60, 90, and 120 minutes after the glucose load.

    • Measure blood glucose levels at each time point.

  • Lipid Profile Analysis: At the end of the study, collect blood samples via cardiac puncture under anesthesia. Centrifuge the blood to separate the plasma. Analyze plasma levels of total cholesterol and triglycerides using commercially available enzymatic kits.

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A1 Acclimatize Wistar Rats A2 Induce Diabetes (STZ-Nicotinamide) A1->A2 A3 Confirm Diabetic State (Glucose > 250 mg/dL) A2->A3 B2 Daily Oral Gavage (10 days) A3->B2 B1 Prepare this compound Suspension (50 mg/kg) B1->B2 C1 Monitor Fasting Blood Glucose B2->C1 C2 Perform Oral Glucose Tolerance Test (OGTT) B2->C2 C3 Measure Plasma Cholesterol & Triglycerides B2->C3 B3 Vehicle Control Group B3->B2 C4 Analyze and Compare Data C1->C4 C2->C4 C3->C4

Caption: Experimental workflow for in vivo evaluation of this compound.

II. In Vitro 11β-HSD 1 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity, a potential mechanism for its anti-diabetic effects.[1]

A. Preparation of Rat Liver Microsomes

  • Euthanize a healthy Wistar rat and perfuse the liver with ice-cold saline.

  • Homogenize the liver tissue in a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

B. Enzyme Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • NADPH (as a cofactor)

    • Cortisone (as the substrate for 11β-HSD1)

  • Incubation:

    • In a microplate, add the rat liver microsomes.

    • Add this compound at various concentrations (e.g., 1-100 µM) dissolved in a suitable solvent like DMSO. A control group with the solvent alone should be included.

    • Pre-incubate the microsomes with this compound for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the reaction mixture.

  • Reaction Termination and Analysis:

    • After a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding a quenching solution (e.g., ethyl acetate).

    • Extract the steroids (cortisone and its product, cortisol) from the reaction mixture.

    • Analyze the levels of cortisone and cortisol using High-Performance Liquid Chromatography (HPLC) or a specific cortisol immunoassay.

  • Calculation of Inhibition: Calculate the percentage of inhibition of 11β-HSD1 activity by comparing the amount of cortisol produced in the presence of this compound to the amount produced in the control wells.

Proposed Signaling Pathway

This compound's anti-diabetic effects are likely mediated through multiple pathways. A primary proposed mechanism is the inhibition of 11β-HSD1, which reduces the intracellular conversion of inactive cortisone to active cortisol. Elevated cortisol levels are known to contribute to insulin resistance. By inhibiting this enzyme, this compound may enhance insulin sensitivity.

Furthermore, based on the actions of structurally similar pentacyclic triterpenoids, it is hypothesized that this compound may also positively modulate the PI3K/Akt signaling pathway. This pathway is crucial for insulin-mediated glucose uptake and metabolism. Enhanced signaling through this pathway could lead to increased translocation of GLUT4 transporters to the cell membrane, facilitating glucose entry into cells and thereby lowering blood glucose levels.

G cluster_0 This compound Action cluster_1 Cellular Mechanisms cluster_2 Physiological Outcomes This compound This compound 11b-HSD1 11b-HSD1 This compound->11b-HSD1 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Potentially Activates Reduced Cortisol Reduced Cortisol 11b-HSD1->Reduced Cortisol Leads to Increased GLUT4 Translocation Increased GLUT4 Translocation PI3K/Akt Pathway->Increased GLUT4 Translocation Enhanced Insulin Sensitivity Enhanced Insulin Sensitivity Reduced Cortisol->Enhanced Insulin Sensitivity Increased Glucose Uptake Increased Glucose Uptake Increased GLUT4 Translocation->Increased Glucose Uptake Enhanced Insulin Sensitivity->Increased Glucose Uptake Lowered Blood Glucose Lowered Blood Glucose Increased Glucose Uptake->Lowered Blood Glucose

Caption: Proposed signaling pathway of this compound in diabetes.

Conclusion

This compound presents a promising natural compound for the development of novel anti-diabetic therapies. The provided protocols and data serve as a foundation for further investigation into its mechanisms of action and therapeutic efficacy. Future studies should focus on elucidating the precise molecular targets of this compound and its long-term effects on diabetic complications in various preclinical models.

References

Morolic Acid Derivatization for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its diverse pharmacological properties.[1] Found in various plant species, this compound has demonstrated a range of biological activities, including anti-HIV, cytotoxic, anti-inflammatory, and antidiabetic effects.[1][2] However, the therapeutic potential of this compound in its natural form is often limited by factors such as poor solubility and bioavailability. To address these limitations and enhance its pharmacological profile, the chemical derivatization of this compound has emerged as a key strategy for developing novel therapeutic agents with improved efficacy and drug-like properties.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on the synthesis of amide and ester derivatives. It also summarizes the biological activities of these derivatives with quantitative data and outlines protocols for their biological evaluation. Furthermore, it explores the potential signaling pathways through which these compounds may exert their effects, drawing on evidence from closely related triterpenoids.

Rationale for Derivatization

The primary motivations for the derivatization of this compound include:

  • Enhancing Bioavailability: Modifications to the this compound scaffold can improve its solubility in physiological media, leading to better absorption and distribution in the body.

  • Improving Potency: The addition of various functional groups can lead to stronger interactions with biological targets, thereby increasing the potency of the parent compound.

  • Modulating Selectivity: Derivatization can alter the selectivity of this compound towards specific biological targets, potentially reducing off-target effects and toxicity.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives allows for the systematic investigation of the relationship between chemical structure and biological activity, guiding the design of more effective drug candidates.

Key Derivatization Strategies

The most common sites for the chemical modification of this compound are the C-3 hydroxyl group and the C-28 carboxylic acid group. These functional groups are readily accessible for transformations into a variety of derivatives, including esters and amides.

Amide Derivatives

The synthesis of amide derivatives at the C-28 carboxylic acid position is a widely employed strategy. This can be achieved by coupling this compound with various amines, including amino acids and peptides, often using a coupling agent.

Ester Derivatives

Esterification of the C-28 carboxylic acid or acylation of the C-3 hydroxyl group provides another avenue for creating a diverse range of derivatives. These reactions are typically carried out by reacting this compound with an alcohol or an acylating agent in the presence of an acid catalyst.

Biological Activities of this compound Derivatives

The derivatization of this compound has led to the discovery of compounds with a broad spectrum of biological activities. The following tables summarize the quantitative data for some of these derivatives.

Antimicrobial Activity of this compound-Tripeptide Amide Derivatives
CompoundTarget MicroorganismInhibition (%) at 62.5 µM
This compound-GAM-OEt Staphylococcus aureus98.7
This compound-GAM-OH Staphylococcus aureus99.6
This compound-MAG-OEt Staphylococcus aureus99.1
This compound-MAG-OH Staphylococcus aureus99.4

Data sourced from Wimmer et al., 2024.[3]

Antiviral Activity of this compound-Tripeptide Amide Derivatives
CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
3-O-acetylthis compound-GAM-OEt HIV-117.8 ± 2.141.0 ± 5.22.3
This compound-MAG-OH HIV-112.6 ± 0.8238.0 ± 4.23.0
This compound-MAG-OEt HSV-127.7 ± 3.5> 100> 3.6
This compound-MAG-OH HSV-130.9 ± 3.3> 100> 3.2

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data sourced from Wimmer et al., 2024.[3]

Cytotoxic Activity of this compound-Tripeptide Amide Derivatives
CompoundCell LineIC50 (µM)
3-O-acetylthis compound-MAG-OEt HeLa (cervical cancer)7.9 ± 2.1
3-O-acetylthis compound-MAG-OEt G-361 (melanoma)8.0 ± 0.6
3-O-acetylthis compound-MAG-OEt MCF7 (breast cancer)8.6 ± 0.2
3-O-acetylthis compound-MAG-OEt BJ (normal fibroblasts)> 50

IC50: 50% inhibitory concentration. Data sourced from Wimmer et al., 2024.[3]

Signaling Pathways

While the precise molecular mechanisms of many this compound derivatives are still under investigation, studies on structurally similar pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, provide valuable insights into their potential signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Many natural compounds, including triterpenoids, have been shown to inhibit the NF-κB pathway. It is plausible that this compound derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_nucleus Nucleus MA_Deriv This compound Derivative IKK IKK MA_Deriv->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->ProInflammatory

NF-κB signaling pathway inhibition by this compound derivatives.
Apoptosis Signaling Pathway

Several triterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway. It is hypothesized that this compound derivatives may trigger apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.

Apoptosis_Pathway MA_Deriv This compound Derivative Bax Bax MA_Deriv->Bax Activation Bcl2 Bcl-2 MA_Deriv->Bcl2 Inhibition Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocols

Synthesis of this compound Amide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives of this compound at the C-28 position using a peptide coupling agent.

Amide_Synthesis_Workflow start Start step1 Dissolve this compound and Amine in DCM start->step1 step2 Add Coupling Agent (e.g., T3P) and Base (e.g., DIPEA) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Work-up and Purification (e.g., Chromatography) step3->step4 end Amide Derivative step4->end

Workflow for the synthesis of this compound amide derivatives.

Materials:

  • This compound

  • Amine (e.g., amino acid ester hydrochloride)

  • Propanephosphonic acid anhydride (T3P)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine hydrochloride (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add T3P (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

  • Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Synthesis of this compound Ester Derivatives

This protocol provides a general method for the esterification of the C-28 carboxylic acid of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous solvent (e.g., the corresponding alcohol)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in an excess of the desired anhydrous alcohol in a round-bottom flask.

  • Carefully add a few drops of concentrated sulfuric acid to the solution as a catalyst.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude ester by column chromatography on silica gel to yield the pure product.

  • Confirm the structure of the synthesized ester using spectroscopic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This protocol outlines a method to assess the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9][10][11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Plate RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • To 50 µL of supernatant, add 50 µL of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples.

  • Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-treated control.

In Vitro Antiviral Assay (HIV-1)

This protocol provides a general framework for evaluating the anti-HIV-1 activity of this compound derivatives using a cell-based assay.[13][14][15][16]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Complete growth medium

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the this compound derivatives.

  • Pre-incubate the virus with the different concentrations of the compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the cells (in the presence of DEAE-Dextran to enhance infection).

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • The reduction in luciferase activity in the presence of the compound compared to the virus control indicates antiviral activity.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the viral replication.

  • Concurrently, determine the cytotoxicity of the compounds on TZM-bl cells using the MTT assay to calculate the CC50 and the selectivity index (SI = CC50/EC50).

Conclusion

The derivatization of this compound represents a promising strategy for the development of new therapeutic agents with enhanced biological activities. The synthesis of amide and ester derivatives has been shown to yield compounds with significant antimicrobial, antiviral, and cytotoxic properties. The protocols provided in this document offer a foundation for researchers to synthesize and evaluate novel this compound derivatives. Further investigation into the specific molecular mechanisms and signaling pathways of these compounds will be crucial for their continued development as potential drug candidates.

References

Microbial Production of Morolic Acid in Saccharomyces cerevisiae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of the bioactive triterpenoid, morolic acid, in engineered Saccharomyces cerevisiae. This compound, a pentacyclic triterpenoid found in various plants, exhibits promising pharmacological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects.[1] However, its low abundance in natural sources limits its therapeutic and research applications. The metabolic engineering of S. cerevisiae offers a promising and sustainable alternative for the production of this valuable compound.

The protocols outlined below are based on the successful engineering of a yeast platform that achieves high-level production of this compound through the co-expression of heterologous enzymes and the optimization of the host's metabolic pathways.

Data Presentation

The following tables summarize the quantitative data from key experiments in the development of the this compound-producing yeast strain.

Table 1: this compound Production in Engineered S. cerevisiae Strains

StrainRelevant Genotype/Expressed GenesThis compound Titer (mg/L)
ControlWild-type with empty vectorsNot detected
MA-1Co-expression of BfOSC2 and CYP716A49~5.2
MA-2MA-1 with overexpression of truncated HMG1 and upc2-1~12.8
MA-3 (PSIII)MA-2 with integrated chimeric transcriptional activator (GEV)20.7 ± 1.8

Data adapted from Srisawat et al., 2020.[1]

Signaling Pathways and Experimental Workflows

To visualize the metabolic and experimental logic, the following diagrams are provided.

morolic_acid_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa ERG10, ERG13 mevalonate Mevalonate hmg_coa->mevalonate tHMG1 (overexpressed) fpp Farnesyl pyrophosphate (FPP) mevalonate->fpp MVA pathway squalene Squalene fpp->squalene ERG9 oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene ERG1 germanicol Germanicol oxidosqualene->germanicol BfOSC2 (Germanicol synthase) morolic_acid This compound germanicol->morolic_acid CYP716A49 (Triterpene C-28 oxidase) upc2_1 upc2-1 (overexpressed) upc2_1->mevalonate Upregulates MVA pathway

Caption: Biosynthetic pathway for this compound production in engineered S. cerevisiae.

experimental_workflow cluster_strain_construction Strain Construction cluster_optimization Metabolic Engineering and Optimization cluster_production_analysis Production and Analysis start_strain S. cerevisiae INVSc1 or BY4742 plasmid_construction Construct pESC vectors with BfOSC2 and CYP716A49 start_strain->plasmid_construction transformation1 Yeast Transformation (Lithium Acetate Method) plasmid_construction->transformation1 strain1 This compound Producing Strain (MA-1) transformation1->strain1 genetic_mods Overexpress tHMG1 and upc2-1 (e.g., via pESC-TRP vector) strain1->genetic_mods transformation2 Transform MA-1 genetic_mods->transformation2 strain2 Improved Strain (MA-2) transformation2->strain2 gev_integration Integrate GEV chimeric transcriptional activator strain2->gev_integration final_strain Final High-Producing Strain (MA-3 / PSIII) gev_integration->final_strain fermentation Batch/Fed-batch Fermentation final_strain->fermentation extraction Triterpenoid Extraction fermentation->extraction analysis GC-MS Quantification extraction->analysis

Caption: Experimental workflow for developing and analyzing this compound-producing yeast.

Experimental Protocols

1. Yeast Strains and Media

  • Yeast Strains: Saccharomyces cerevisiae INVSc1 (MATa his3D1 leu2 trp1-289 ura3-52) or BY4742 (MATα his3Δ1 leu2Δ0 ura3Δ0) are suitable host strains. The engineered PSIII strain, derived from BY4742, was reported to achieve the highest this compound titer.[2]

  • Yeast Peptone Dextrose (YPD) Medium:

    • 1% (w/v) Yeast Extract

    • 2% (w/v) Peptone

    • 2% (w/v) Dextrose (Glucose)

    • For solid medium, add 2% (w/v) agar.

    • Autoclave for 20 minutes at 121°C.

  • Synthetic Defined (SD) Medium (with appropriate drop-out supplement):

    • 0.67% (w/v) Yeast Nitrogen Base without amino acids

    • 2% (w/v) Dextrose (Glucose) or 2% (w/v) Galactose (for induction)

    • Appropriate amino acid drop-out supplement (e.g., -Ura, -Trp) to select for transformants.

    • For solid medium, add 2% (w/v) agar.

    • Autoclave the yeast nitrogen base and agar separately from the sugar solution, then mix before pouring plates.

2. Plasmid Construction

  • The genes for germanicol synthase (BfOSC2 from Bauhinia forficata) and triterpene C-28 oxidase (CYP716A49 from Beta vulgaris) are codon-optimized for expression in S. cerevisiae.

  • These genes are cloned into yeast expression vectors, such as the pESC series (e.g., pESC-URA), under the control of galactose-inducible promoters (e.g., GAL1 and GAL10).[2][3]

  • For metabolic pathway optimization, truncated 3-hydroxy-3-methylglutaryl-coenzyme A reductase 1 (tHMG1) and the sterol-regulating transcription factor upc2-1 are cloned into a separate expression vector (e.g., pESC-TRP).[1]

3. Yeast Transformation (Lithium Acetate Method)

  • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of 100 mM lithium acetate (LiAc) and incubate for 10 minutes at room temperature.

  • In a microcentrifuge tube, mix 100 µL of the competent cells with 1-5 µg of plasmid DNA and 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA).

  • Add 600 µL of PEG solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA) and vortex thoroughly.

  • Incubate at 30°C for 30 minutes with shaking.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 µL of sterile water.

  • Plate the cell suspension onto the appropriate SD drop-out plates and incubate at 30°C for 2-4 days until colonies appear.

4. This compound Production in Batch Culture

  • Inoculate a single colony of the engineered yeast strain into 5 mL of SD selective medium with 2% glucose and grow overnight at 30°C.

  • Use the overnight culture to inoculate 50 mL of SD selective medium with 2% raffinose to an initial OD600 of 0.2. Grow until the glucose is depleted (OD600 ~1.0-2.0).

  • Induce gene expression by adding galactose to a final concentration of 2%.

  • For strains containing the GEV chimeric transcriptional activator, add β-estradiol to a final concentration of 1 µM for induction.

  • Continue the cultivation at 30°C with shaking at 200 rpm for 72-96 hours.

5. Extraction of this compound

  • Harvest the yeast cells from the culture by centrifugation.

  • Wash the cell pellet with distilled water.

  • Perform cell disruption by saponification: resuspend the cell pellet in 20% (w/v) KOH in 50% (v/v) ethanol and incubate at 80°C for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Extract the triterpenoids by adding an equal volume of n-hexane and vortexing vigorously.

  • Separate the phases by centrifugation and collect the upper hexane layer.

  • Repeat the extraction two more times.

  • Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., chloroform or ethyl acetate) for analysis.

6. Quantification of this compound by GC-MS

  • Derivatization (Silylation):

    • To a dried aliquot of the extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes to convert this compound to its volatile trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column such as a DB-5MS or equivalent is suitable.

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 300°C at a rate of 15°C/minute.

      • Hold at 300°C for 10 minutes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode. The characteristic ions for the this compound-TMS derivative should be determined using a standard.

    • Quantification: Create a standard curve using a certified this compound standard that has undergone the same derivatization process.

These protocols provide a comprehensive framework for the production, extraction, and analysis of this compound in engineered Saccharomyces cerevisiae. Researchers can adapt and optimize these methods to suit their specific experimental goals and available resources.

References

Application Notes and Protocols for HPLC-MS/MS Analysis of Morolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of morolic acid from various biological matrices for quantitative analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note outlines robust and reproducible sample preparation protocols for the extraction of this compound from plasma/serum, animal tissue, and plant material, ensuring high recovery and minimal matrix effects for sensitive HPLC-MS/MS analysis.

General Considerations for Sample Preparation

The stability of triterpenoids like this compound is a critical factor during sample preparation and storage. While generally stable, exposure to high temperatures, extreme pH (especially alkaline conditions in aqueous alcohol), and high humidity can lead to degradation.[1][2] It is recommended to process samples promptly and store them at low temperatures (-20°C or -80°C) to maintain the integrity of the analyte.

Sample Preparation Protocols

Plasma or Serum Samples

For the analysis of this compound in plasma or serum, two primary methods are recommended: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).

3.1.1. Protocol 1: Protein Precipitation and Liquid-Liquid Extraction

This is a widely used and effective method for extracting triterpenoid acids from plasma.[3]

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a structurally similar triterpenoid acid not present in the sample)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 ACN:Water)

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 1 mL of ethyl acetate.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

3.1.2. Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup compared to LLE and can be automated for high-throughput analysis. A polymeric reversed-phase sorbent is often suitable for triterpenoid acids.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Polymeric Reversed-Phase)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Vortex mixer

  • Centrifuge (for initial sample clarification if needed)

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Pre-treat the plasma sample by adding the internal standard and centrifuging to remove any particulates.

  • Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibrate the cartridge by passing 1 mL of water. Do not let the cartridge dry out.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of the wash solution to remove interfering substances.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the this compound and internal standard with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Transfer to an HPLC vial for analysis.

Animal Tissue Samples

The extraction of this compound from tissue samples requires homogenization to release the analyte from the tissue matrix.

Protocol 3: Homogenization and Extraction from Tissue

This protocol is adapted from methods for the extraction of triterpenoids and other metabolites from animal tissues.[4][5]

Materials:

  • Tissue sample (e.g., liver, brain)

  • Internal Standard (IS) solution

  • Homogenization buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Homogenizer (e.g., bead beater, Dounce homogenizer)

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Accurately weigh approximately 50-100 mg of the frozen tissue sample.

  • Add a 3-fold volume of cold PBS (e.g., 150-300 µL for 50-100 mg of tissue) and the internal standard.

  • Homogenize the tissue on ice until a uniform homogenate is obtained.

  • To the homogenate, add a 3-fold volume of cold acetonitrile or methanol for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and proceed with liquid-liquid extraction as described in Protocol 1 (steps 6-12).

Plant Material

Extraction from plant material typically involves solvent extraction with the aid of sonication or other disruption techniques.

Protocol 4: Extraction from Plant Material

This protocol is based on general methods for the extraction of triterpenoids and phenolic acids from plant sources.[6]

Materials:

  • Dried and powdered plant material

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., 80% Methanol in water)

  • Ultrasonic bath or probe sonicator

  • Vortex mixer

  • Centrifuge

  • Syringe filter (0.22 µm)

  • Nitrogen evaporator (optional, for concentration)

  • Reconstitution solution

Procedure:

  • Accurately weigh about 100 mg of the powdered plant material into a tube.

  • Add 1 mL of the extraction solvent and the internal standard.

  • Vortex for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If the concentration is expected to be low, the solvent can be evaporated and the residue reconstituted in a smaller volume of the reconstitution solution.

HPLC-MS/MS Method Parameters

The following are typical starting parameters for the HPLC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation and applications.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Column Temperature 30 - 40°C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often preferred for acidic compounds)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M-H]⁻ or [M+H]⁺ for this compound (C₃₀H₄₈O₃, MW: 456.7)
Product Ion(s) (m/z) To be determined by infusion of a this compound standard

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of triterpenoid acids using HPLC-MS/MS. These values can be used as a reference for method development and validation for this compound.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Triterpenoid AcidsRat Plasma10 - 3000> 0.99510[7]
Morellic AcidRat Plasma20 - 7500> 0.99-20[8]
Phenolic CompoundsHuman Plasma0.3 - 203.4> 0.990.3 - 44.11.6 - 145.8[9]

Table 2: Recovery and Matrix Effect

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
TriterpenesRat PlasmaLLE (Ethyl Acetate)77.17 - 91.80100.17 - 102.10[3]
Morellic AcidRat PlasmaLLE (Ethyl Acetate/Isopropanol)> 85Not specified[8]
Phenolic CompoundsHuman PlasmaProtein Precipitation61 - 100Not specified[10]

Table 3: Precision and Accuracy

AnalyteMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
TriterpenesRat PlasmaLow, Med, High QC< 12.74< 9.48-9.48 to 12.74[3]
Morellic AcidRat PlasmaLow, Med, High QC≤ 14.0≤ 14.0≤ 6.4[8]

Experimental Workflow Diagrams

Sample_Preparation_Workflow_Plasma start Plasma/Serum Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (ACN or MeOH) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle centrifuge2 Centrifuge lle->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis HPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Plasma/Serum Sample Preparation using LLE.

Sample_Preparation_Workflow_Tissue start Tissue Sample homogenize Homogenize in Buffer + Internal Standard start->homogenize ppt Protein Precipitation (ACN or MeOH) homogenize->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute evaporate->reconstitute analysis HPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Animal Tissue Sample Preparation.

Sample_Preparation_Workflow_Plant start Plant Material (Powdered) extract Solvent Extraction (e.g., 80% MeOH) + Internal Standard start->extract sonicate Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter analysis HPLC-MS/MS Analysis filter->analysis

Caption: Workflow for Plant Material Sample Preparation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Morolic Acid Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for morolic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the extraction yield of this compound and related pentacyclic triterpenoids.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions.

Issue 1: Low this compound Yield

Possible CausesRecommended Solutions
Inadequate Plant Material Preparation Ensure the plant material is properly dried to an optimal moisture content and ground to a uniform, fine particle size. This increases the surface area available for solvent penetration.
Suboptimal Extraction Parameters Systematically optimize extraction parameters such as solvent type and concentration, temperature, time, and solid-to-liquid ratio. Employing statistical methods like Response Surface Methodology (RSM) can aid in identifying the ideal conditions.[1][2]
Inefficient Solvent System The choice of solvent is critical. While various organic solvents can be used, aqueous ethanol (ranging from 58% to 95%) has been shown to be effective for extracting triterpenoid acids.[1][3][4] The optimal concentration can vary depending on the plant matrix.
Insufficient Extraction Cycles A single extraction cycle may not be sufficient to recover all the target compound. Performing multiple extraction cycles can significantly improve the yield.
Degradation of this compound Prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.[5] For methods like Microwave-Assisted Extraction (MAE), it is crucial to optimize the microwave power and extraction time to avoid degradation.[6][7]

Issue 2: Co-extraction of Impurities (e.g., Pigments, Polar Compounds)

Possible CausesRecommended Solutions
Non-selective Solvent The use of highly polar or non-polar solvents can lead to the co-extraction of a wide range of impurities.
Complex Plant Matrix The inherent complexity of the plant material can result in a crude extract containing numerous compounds other than this compound.[8]
Single-step Extraction A single extraction step is often insufficient for obtaining a pure compound.
SOLUTIONS:
Selective Solvent Extraction Employ a multi-step extraction strategy. An initial extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities. Subsequent extraction with a more polar solvent, such as ethanol, can then target the this compound.
Alkaline Ethanol Extraction A rapid and cost-effective method involves using a 2% sodium hydroxide solution in hydrated ethanol. This selectively extracts triterpene acids, followed by acid-base partitioning to separate them from neutral and basic impurities.[9]
Purification of Crude Extract The crude extract often requires further purification. Techniques such as column chromatography using silica gel or macroporous resins can effectively separate this compound from other co-extracted compounds.[8][10][11]

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Possible CausesRecommended Solutions
Presence of Surfactant-like Molecules Natural extracts often contain compounds that act as emulsifiers.
Vigorous Agitation Excessive shaking during the partitioning process can lead to the formation of stable emulsions.
SOLUTIONS:
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the solute between the two phases.
Addition of Brine Adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Centrifugation If the emulsion is persistent, centrifugation can aid in separating the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for this compound extraction?

A1: The choice of solvent significantly impacts extraction efficiency. Aqueous ethanol, typically in the range of 70-95%, is often effective for extracting triterpene acids like this compound.[4] The addition of water to ethanol can enhance the swelling of the plant matrix, thereby improving solvent penetration and extraction yield.[4] For purification, solvents like ethyl acetate and chloroform have also been utilized in subsequent partitioning steps.[4][9]

Q2: How do advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) compare to conventional methods?

A2: Advanced extraction techniques generally offer several advantages over conventional methods like maceration or Soxhlet extraction.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles, which disrupt plant cell walls and enhance solvent penetration, leading to higher yields in shorter extraction times.[12][13]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing a rapid increase in temperature and pressure within the plant cells, leading to cell rupture and the release of bioactive compounds. MAE can significantly reduce extraction time and solvent consumption compared to conventional methods.[3][7][10]

Studies have shown that both UAE and MAE can provide higher yields of pentacyclic triterpenes compared to heat reflux methods.[3][10][13]

Q3: What are the key parameters to optimize for improving this compound extraction yield?

A3: To maximize the yield of this compound, the following parameters should be carefully optimized:

  • Solvent Concentration: The polarity of the solvent is crucial. For ethanol-water mixtures, the optimal ratio needs to be determined experimentally.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times may not significantly increase the yield and can lead to the extraction of more impurities.[14]

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient and improve extraction, but using an excessive amount of solvent can be inefficient and costly.[14]

  • Ultrasonic/Microwave Power (for UAE/MAE): The power level should be optimized to effectively disrupt cell walls without degrading the this compound.[6][15]

Q4: How can I purify this compound from the crude extract?

A4: Purification of the crude extract is essential to isolate this compound. Common purification strategies include:

  • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., ethyl acetate and water).

  • Column Chromatography: This is a widely used method for separating individual compounds from a mixture.

    • Silica Gel Chromatography: Separates compounds based on their polarity.

    • Macroporous Resin Chromatography: These resins can selectively adsorb triterpenoids, which can then be eluted with an appropriate solvent, leading to a more purified fraction.[8][10][11]

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of this compound.[16] A validated HPLC method with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and acidified water) can provide accurate and reproducible results.[17][18][19] Detection is typically performed using a UV detector.

Experimental Protocols & Data

Conventional Solvent Extraction Protocol

This protocol outlines a general procedure for the extraction of this compound using a conventional solvent method.

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_analysis Analysis & Purification p1 Dry Plant Material p2 Grind to Fine Powder p1->p2 e1 Maceration with Solvent (e.g., 80% Ethanol) p2->e1 e2 Stir/Shake for Specified Time e1->e2 e3 Filter to Separate Extract from Residue e2->e3 e4 Repeat Extraction on Residue (Optional) e3->e4 Optional proc1 Combine Filtrates e3->proc1 e4->proc1 proc2 Concentrate Under Reduced Pressure proc1->proc2 proc3 Obtain Crude Extract proc2->proc3 a1 Purification (e.g., Column Chromatography) proc3->a1 a2 Quantification (e.g., HPLC) a1->a2

Caption: Workflow for Conventional Solvent Extraction of this compound.

Methodology:

  • Material Preparation: Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v) for a defined period (e.g., 24 hours) at room temperature with continuous agitation.

  • Filtration: Separate the extract from the solid residue by filtration. The extraction process can be repeated on the residue to improve the yield.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification and Quantification: The crude extract can be further purified using chromatographic techniques, and the this compound content can be quantified by HPLC.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general guideline for extracting this compound using UAE.

uae_workflow cluster_prep Preparation cluster_uae Ultrasonic Extraction cluster_post Processing cluster_analysis Analysis p1 Powdered Plant Material p2 Mix with Solvent in Extraction Vessel p1->p2 u1 Place Vessel in Ultrasonic Bath p2->u1 u2 Apply Ultrasound at Optimized Power & Time u1->u2 u3 Maintain Constant Temperature u2->u3 po1 Filter the Mixture u3->po1 po2 Concentrate the Filtrate po1->po2 po3 Crude Extract po2->po3 a1 Purify & Quantify po3->a1

Caption: General Workflow for Ultrasound-Assisted Extraction.

Methodology:

  • Preparation: Place a known amount of powdered plant material into an extraction vessel and add the selected solvent at the optimized solid-to-liquid ratio.

  • Ultrasonication: Submerge the extraction vessel in an ultrasonic bath. Apply ultrasound at a predetermined power (e.g., 250 W) and for a specific duration (e.g., 30 minutes).[13] The temperature of the water bath should be controlled.

  • Processing: After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Analysis: The crude extract can then be subjected to purification and HPLC analysis.

Microwave-Assisted Extraction (MAE) Protocol

This protocol describes a general procedure for MAE of this compound.

mae_workflow cluster_prep Preparation cluster_mae Microwave Extraction cluster_post Processing cluster_analysis Analysis p1 Powdered Plant Material p2 Suspend in Solvent in a Microwave-safe Vessel p1->p2 m1 Place Vessel in Microwave Extractor p2->m1 m2 Apply Microwave Power for a Set Time m1->m2 m3 Control Temperature and Pressure m2->m3 po1 Cool and Filter m3->po1 po2 Concentrate Filtrate po1->po2 po3 Crude Extract po2->po3 a1 Purify & Quantify po3->a1

Caption: General Workflow for Microwave-Assisted Extraction.

Methodology:

  • Preparation: Suspend the powdered plant material in the chosen solvent in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 600 W) for a short duration (e.g., 4 cycles of 1 minute).[3][10] The temperature and pressure should be monitored and controlled.

  • Processing: After extraction, allow the vessel to cool before filtering the contents.

  • Concentration: Concentrate the filtrate to obtain the crude extract.

  • Analysis: The crude extract is then ready for purification and quantification.

Comparative Data on Extraction Parameters for Triterpenoids

The following table summarizes optimized parameters from various studies on the extraction of pentacyclic triterpenes, which can serve as a starting point for optimizing this compound extraction.

Extraction MethodPlant MaterialKey ParametersYield/ResultsReference
MAE Centella asiaticaSolvent: Absolute ethanol; Power: 600 W; Temperature: 75°C; 4 cyclesYield increased up to twice that of heat reflux method.[3][10]
MAE Centella asiaticaLiquid-to-solid ratio: 10 mL/g; Solvent: 58% ethanol; Power: 300 W; Time: 3.4 minOptimized for maximal yield of prominent pentacyclic triterpenes.[1]
UAE Gomphrena celosioidesSolvent: Water; Solid/liquid ratio: 26.1 mL/g; Time: 33.6 min; Temperature: 78.2°COptimal conditions for triterpenoid saponins extraction.[12]
UAE Loquat PeelSolvent: 65% ethanol; Time: 40 min; Temperature: 30°C; Power: 180 W; Solid-liquid ratio: 1:10 g/mLOptimized conditions for total triterpenoid extraction.[15]
Alkaline Ethanol Myrtaceae speciesSolvent: 2% NaOH in 95% EtOH; Time: 6 h; Temperature: Room temp.Obtained extracts with 6-50% total triterpene acids.[9]

References

Morolic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for morolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored desiccated at -20°C.[1] Under these conditions, it can be stable for several years.[2] For shorter periods, storage at 4°C is also acceptable.[3] It is crucial to protect it from light and moisture.[4]

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is significantly lower than in its solid form. For optimal stability, stock solutions prepared in organic solvents like DMSO, ethanol, or acetone should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] It is highly recommended to prepare fresh aqueous solutions for experiments and not to store them for more than a day due to poor stability.[2]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound, a triterpenoid, is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] It also shows solubility in ethanol and dimethylformamide (DMF).[2] However, it is sparingly soluble in aqueous buffers.[2]

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of acidic compounds in aqueous solutions can be pH-dependent. While specific studies on this compound are limited, acidic conditions (lower pH) generally tend to favor the stability of many organic acids by suppressing ionization. Conversely, basic conditions (higher pH) may promote degradation through mechanisms like hydrolysis or oxidation. It is recommended to keep the pH of aqueous solutions acidic or neutral and to use freshly prepared solutions for experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers
  • Symptom: Your aqueous experimental buffer containing this compound turns cloudy or shows visible precipitate.

  • Possible Cause: this compound has low solubility in water. The concentration in your aqueous buffer may have exceeded its solubility limit, or the addition of other components may have reduced its solubility.

  • Solution:

    • Prepare a concentrated stock solution: First, dissolve the this compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration.

    • Dilute into aqueous buffer: Add the concentrated stock solution to your aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent in your buffer should be kept to a minimum (typically <1%) to avoid affecting your experiment.

    • Use of surfactants: In some cases, the addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds in aqueous media.

Issue 2: Inconsistent or Lower-than-Expected Biological Activity
  • Symptom: You observe variable or diminished effects of this compound in your biological assays.

  • Possible Cause: This could be due to the degradation of this compound in your stock solution or in the assay medium over the course of the experiment.

  • Solution:

    • Use fresh solutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using aqueous solutions that have been stored for more than a day.[2]

    • Aliquot stock solutions: To prevent multiple freeze-thaw cycles that can degrade the compound, aliquot your concentrated stock solution into single-use vials before freezing.

    • Assess stability in your assay conditions: If you suspect degradation during your experiment, you can perform a simple stability test. Incubate this compound in your assay medium under the same conditions (temperature, time, light exposure) but without the biological components. Then, analyze the sample using HPLC to check for degradation.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationReference(s)
Solid (Powder)-20°C (desiccated)≥ 4 years[1][2]
Solid (Powder)4°C2 years[3]
In Organic Solvent-80°C6 months[3]
In Organic Solvent-20°C1 month[3]
In Aqueous BufferRoom TemperatureNot recommended[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Also, heat the stock solution at 80°C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to direct sunlight for 48 hours or in a photostability chamber.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (Sunlight) prep_stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc compare Compare with Control hplc->compare

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow cluster_solutions start Inconsistent Experimental Results? fresh_solutions Prepare Fresh Solutions for Each Experiment start->fresh_solutions Yes aliquot_stock Aliquot Stock Solution to Avoid Freeze-Thaw Cycles fresh_solutions->aliquot_stock check_stability Perform a Stability Check in Assay Medium aliquot_stock->check_stability

Caption: Troubleshooting inconsistent experimental results with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of morolic acid and other triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the HPLC analysis of triterpenoids like this compound?

A1: The primary challenges in the HPLC analysis of triterpenoids include:

  • Poor UV Absorbance: Many triterpenoids lack strong chromophores, leading to low sensitivity when using UV detectors. Detection at low wavelengths (205-210 nm) is often necessary, which can lead to baseline noise and limitations in mobile phase selection.[1][2][3]

  • Co-elution of Isomers: Triterpenoid isomers, such as oleanolic acid and ursolic acid, are structurally very similar and often co-elute, making their separation and quantification difficult.[1][2]

  • Low Volatility: The low volatility and high molecular weight of triterpenoids make Gas Chromatography (GC) methods laborious, as they require a derivatization step prior to analysis.[1]

  • Sample Complexity: When extracted from natural sources, triterpenoids are often present in complex mixtures with other compounds, which can interfere with the analysis.

Q2: What type of HPLC column is best suited for separating this compound and related compounds?

A2: Reversed-phase columns are the most common choice for triterpenoid separation.

  • C18 Columns: These are widely used and can provide good separation for many triterpenoids.[2][4]

  • C30 Columns: These have shown excellent resolution for separating challenging triterpenoid isomers like oleanolic and ursolic acid, offering alternative selectivity compared to C18 columns.[2]

Q3: What mobile phases are typically used for the separation of triterpenoids?

A3: The choice of mobile phase is critical for achieving good separation. Common mobile phases are mixtures of:

  • Acetonitrile and Water[1][5]

  • Methanol and Water[4]

  • Often, a small amount of acid (e.g., acetic acid or formic acid) is added to the mobile phase to improve peak shape and resolution.[6] The optimal composition will depend on the specific triterpenoids being analyzed and may require methodical optimization.[1]

Q4: My triterpenoid of interest has poor UV absorption. What are my detection options?

A4: If UV detection at low wavelengths (205-210 nm) is not providing sufficient sensitivity, consider these alternatives:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds without chromophores.[7][8] It is particularly useful for detecting non-volatile compounds like triterpenoids.[8]

  • Charged Aerosol Detector (CAD): CAD is another universal detector that offers high sensitivity for non-volatile and semi-volatile compounds, and it does not require the analyte to have a chromophore.[2]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the identification and quantification of compounds even at low concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related triterpenoids.

Problem 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Peaks are not baseline separated.

  • Two or more compounds elute as a single peak. This is a common issue for isomers like oleanolic and ursolic acid.[1][2]

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Modify the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component can increase retention and may improve separation. Experiment with different organic modifiers (e.g., switching from methanol to acetonitrile or vice versa) as they offer different selectivities.[1]
Incorrect Column Consider a different column chemistry. If using a C18 column, a C30 column might provide the necessary selectivity for isomeric separation.[2]
Suboptimal Temperature Optimize the column temperature. While increasing temperature can shorten run times, it may also reduce resolution between critical pairs.[1] A systematic study of temperature effects (e.g., 20-35°C) is recommended.[1]
Inappropriate Flow Rate Adjust the flow rate. A lower flow rate generally leads to better resolution, but at the cost of longer analysis times.
Gradient Elution Not Optimized If using a gradient, adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.
Problem 2: Peak Tailing

Symptoms:

  • The back half of the peak is wider than the front half.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Add a modifier to the mobile phase. A small amount of acid (e.g., 0.1% acetic acid) can help to protonate silanols on the silica support and reduce tailing for acidic compounds.[6]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion.
Problem 3: No Peaks or Very Small Peaks

Symptoms:

  • No peaks are observed for the sample injection, or the peaks are much smaller than expected.

Possible Causes & Solutions:

CauseSolution
Low Analyte Concentration Concentrate the sample or increase the injection volume. Be mindful of potential column overload.
Poor Detector Response Ensure the detector is appropriate for your analyte. For triterpenoids with poor UV absorbance, consider using an ELSD, CAD, or MS detector.[2][8] If using a UV detector, ensure you are monitoring at the optimal wavelength (typically 205-210 nm for triterpenoids).[4][5]
Injection Issue Check for leaks in the injector or a clogged syringe. Ensure the correct injection volume is being delivered.
Sample Degradation Ensure proper sample storage and handling to prevent degradation of the target analytes.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Triterpenoid Analysis

This protocol is a starting point for the separation of triterpenoids like oleanolic acid and ursolic acid.

1. Sample Preparation:

  • Accurately weigh 100 mg of finely powdered plant material.
  • Suspend the powder in 2 mL of methanol (95% v/v) containing 1% HCl.[5]
  • Sonicate for 60 minutes.[5]
  • Centrifuge the sample and collect the supernatant.
  • Repeat the extraction twice more with the remaining plant material.
  • Combine the supernatants and dry them under a stream of nitrogen gas.[5]
  • Reconstitute the dried extract in 0.5 mL of methanol.[5]
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1200 series or equivalent.[5]
  • Column: C18, 4.6 x 250 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile and water (85:15 v/v).[5]
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 30°C.[5]
  • Detection: UV at 210 nm.[5]
  • Injection Volume: 10-20 µL.[1]

3. Data Analysis:

  • Construct calibration curves by plotting the peak area against the concentration of known standards of this compound and other relevant triterpenoids.

Protocol 2: High-Resolution Separation of Triterpenoid Isomers using a C30 Column

This method is optimized for the separation of challenging isomers like oleanolic and ursolic acids.[2]

1. Sample Preparation:

  • Dissolve standards in ethanol (ursolic acid may require acetone for better solubility).[2]
  • For plant extracts, sonicate the sample in a 1:1 mixture of methanol/chloroform for one hour.[2]
  • Centrifuge at 13,000 g for 5 minutes.[2]
  • Dilute the supernatant with an equal volume of methanol.[2]
  • Filter through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: Acclaim C30, 3 µm particle size.[2]
  • Mobile Phase: A gradient of acetonitrile and methanol can provide excellent separation.[2] The exact gradient should be optimized for the specific analytes.
  • Detector: Charged Aerosol Detector (CAD) for sensitive detection.[2]
  • Other parameters such as flow rate and column temperature should be optimized for the best resolution.

Quantitative Data Summary

The following tables summarize typical performance data from published HPLC methods for triterpenoid analysis.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Various Triterpenoids

CompoundLOD (µg/mL)LOQ (µg/mL)Detection MethodReference
Maslinic Acid0.080.24PDA[1]
Corosolic Acid0.080.24PDA[1]
Oleanolic Acid0.651.78PDA[1]
Ursolic Acid0.651.78PDA[1]
Lupeol0.080.24PDA[1]
β-Sitosterol0.080.24PDA[1]
Various Triterpenoids< 2 ng on column< 2 ng on columnCAD[2]

Table 2: Comparison of HPLC Methods for Triterpenoid Separation

ParameterMethod 1Method 2Method 3
Column C18C18C30
Mobile Phase Acetonitrile:Water (89:11)Methanol:Water (94:6)Acetonitrile and Methanol Gradient
Detection PDA at 205 nmUV at 205 nmCAD
Key Feature Good for triterpenoids with chromophoresSimple isocratic method for general screeningHigh resolution of isomers
Reference [1][4][2]

Visualizations

HPLC_Method_Development_Workflow HPLC Method Development Workflow for Triterpenoids cluster_prep 1. Preparation cluster_method_dev 2. Method Development cluster_validation 3. Method Validation cluster_analysis 4. Routine Analysis define_objectives Define Objectives (e.g., quantification, purification) literature_review Literature Review (existing methods) define_objectives->literature_review sample_prep Sample Preparation (extraction, cleanup) literature_review->sample_prep column_selection Column Selection (C18, C30) sample_prep->column_selection mobile_phase_selection Mobile Phase Selection (ACN, MeOH, Water, Modifiers) column_selection->mobile_phase_selection detection_method Detection Method (UV/PDA, ELSD, CAD, MS) mobile_phase_selection->detection_method optimization Parameter Optimization (Gradient, Temp, Flow Rate) detection_method->optimization linearity Linearity & Range optimization->linearity precision Precision (Repeatability, Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy sensitivity Sensitivity (LOD, LOQ) accuracy->sensitivity routine_analysis Routine Sample Analysis sensitivity->routine_analysis system_suitability System Suitability Testing routine_analysis->system_suitability

Caption: A general workflow for developing an HPLC method for triterpenoid analysis.

HPLC_Troubleshooting_Tree HPLC Troubleshooting Decision Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_no_peaks No / Small Peaks start Problem Observed in Chromatogram resolution_q1 Adjust Mobile Phase? start->resolution_q1 Poor Resolution tailing_q1 Add Mobile Phase Modifier? start->tailing_q1 Peak Tailing nopeaks_q1 Wrong Detector? start->nopeaks_q1 No / Small Peaks resolution_a1_yes Optimize Gradient/Isocratic Mix resolution_q1->resolution_a1_yes Yes resolution_q2 Change Column? resolution_q1->resolution_q2 No resolution_a2_yes Try C30 or different C18 resolution_q2->resolution_a2_yes Yes resolution_q3 Optimize Temperature? resolution_q2->resolution_q3 No resolution_a3_yes Test range (e.g., 20-35°C) resolution_q3->resolution_a3_yes Yes tailing_a1_yes Add 0.1% Acetic Acid tailing_q1->tailing_a1_yes Yes tailing_q2 Column Overloaded? tailing_q1->tailing_q2 No tailing_a2_yes Dilute Sample tailing_q2->tailing_a2_yes Yes tailing_q3 Column Contaminated? tailing_q2->tailing_q3 No tailing_a3_yes Flush or Replace Column tailing_q3->tailing_a3_yes Yes nopeaks_a1_yes Use ELSD/CAD/MS nopeaks_q1->nopeaks_a1_yes Yes nopeaks_q2 Low Concentration? nopeaks_q1->nopeaks_q2 No nopeaks_a2_yes Concentrate Sample nopeaks_q2->nopeaks_a2_yes Yes nopeaks_q3 Injection Issue? nopeaks_q2->nopeaks_q3 No nopeaks_a3_yes Check Injector nopeaks_q3->nopeaks_a3_yes Yes

Caption: A decision tree for troubleshooting common HPLC issues for triterpenoids.

References

Technical Support Center: Morolic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for morolic acid synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable pentacyclic triterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and isolation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to obtain in large quantities?

A1: The primary challenge is its low natural abundance.[1][2] While it can be isolated from various plant sources, the yields are often insufficient for extensive pharmacological and drug development research. This scarcity drives the need for efficient semi-synthetic or fully synthetic routes.[1]

Q2: What are the main approaches for producing this compound?

A2: There are three main approaches:

  • Isolation from Natural Sources: Direct extraction from plant materials, such as from the bark of Eucalyptus species or aerial parts of plants like Phoradendron reichenbachianum.[3][4]

  • Semi-synthesis: Chemical modification of more abundant natural precursors, like betulin.[3]

  • Biosynthesis: Using engineered microorganisms, such as Saccharomyces cerevisiae, to produce the compound through fermentation.[1][2]

Q3: What kind of biological activities does this compound possess?

A3: this compound and its derivatives have shown a range of promising biological activities, including anti-HIV, anti-HSV, anti-inflammatory, antidiabetic, and cytotoxic effects against cancer cell lines.[1][4]

Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the chemical synthesis of this compound. The semi-synthesis from betulin is a common reference point.[3]

Problem 1: Low overall yield in multi-step synthesis.

  • Question: My 11-step synthesis of this compound from betulin resulted in a very low overall yield. Is this expected?

  • Answer: Yes, low overall yields are a significant challenge in the multi-step synthesis of complex natural products like this compound. A reported efficient synthesis achieved an overall yield of 24%, which, while notable, reflects the material loss over numerous steps.[3] Each step (e.g., protection, oxidation, rearrangement) presents opportunities for side reactions and incomplete conversions that cumulatively reduce the final yield. Optimizing each individual step for maximum conversion and minimizing purification losses is critical.

Problem 2: Side reactions during oxidation steps.

  • Question: I am performing a Jones oxidation to form the carboxylic acid at C-28 and am seeing multiple side products. What could be the cause?

  • Answer: Jones oxidation is a powerful but aggressive method. Common issues include:

    • Over-oxidation: Other sensitive functional groups in the molecule may be susceptible to oxidation. Ensure that other alcohol groups are properly protected before proceeding.

    • Degradation: The harsh acidic conditions of the Jones reagent can lead to undesired rearrangements or degradation of the triterpene skeleton.

    • Incomplete Reaction: Insufficient reagent or reaction time can leave starting material, complicating purification.

    • Troubleshooting Steps:

      • Protecting Groups: Confirm the stability and presence of all necessary protecting groups.

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to improve selectivity and reduce degradation.

      • Alternative Reagents: Consider milder or more selective oxidizing agents, such as TEMPO-based systems or a two-step oxidation (e.g., Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation to the carboxylic acid).

Quantitative Data: this compound Production Yields

The following table summarizes reported yields from different this compound production strategies.

Production MethodStarting MaterialKey MetricsReported YieldReference
Semi-synthesisBetulin11 Steps, Overall Yield24%[3]
Semi-synthesis (Moronic Acid)AcetoxyallobetulinMultiple Steps, Overall Yield35%[3]
BiosynthesisGlucose (via fermentation)Engineered S. cerevisiae20.7 ± 1.8 mg/L[1]

Workflow for Semi-Synthesis of this compound from Betulin

G Betulin Betulin (Starting Material) Protection Protection of C-3 & C-28 Hydroxyls Betulin->Protection Steps 1-2 Rearrangement Backbone Rearrangement Protection->Rearrangement Multi-step Deprotection Selective C-28 Deprotection Rearrangement->Deprotection Selective Oxidation Oxidation of C-28 (e.g., Jones Oxidation) Deprotection->Oxidation Key Step Final_Deprotection Final Deprotection of C-3 Oxidation->Final_Deprotection Penultimate Step Morolic_Acid This compound (Final Product) Final_Deprotection->Morolic_Acid Final Step

Caption: Generalized workflow for the semi-synthesis of this compound.

Troubleshooting Guide: Purification

Purification is often as challenging as the synthesis itself, primarily due to the presence of structurally similar impurities.

Problem 1: Difficulty separating this compound from other triterpenoids.

  • Question: My crude product contains this compound, but also moronic acid, oleanolic acid, and betulinic acid. How can I separate them?

  • Answer: This is a very common and difficult purification challenge, as these compounds have similar structures, polarity, and molecular weights.

    • Strategy 1: High-Performance Column Chromatography: Standard silica gel chromatography may not provide sufficient resolution. Consider using:

      • Fine-mesh silica: Use a higher-grade, smaller particle size silica for better separation.

      • Gradient Elution: Employ a very shallow and slow gradient of polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane).

      • Alternative Stationary Phases: Silver nitrate impregnated silica (AgNO₃-silica) can be effective for separating triterpenoids based on the accessibility of the double bond.

    • Strategy 2: Preparative HPLC: Reversed-phase (e.g., C18) preparative HPLC is often the most effective method for separating these closely related isomers. This requires significant optimization of the mobile phase (typically acetonitrile/water or methanol/water, often with a small amount of acid like formic acid).

    • Strategy 3: Derivatization: Temporarily converting the carboxylic acid to a methyl ester (e.g., using diazomethane or TMS-diazomethane) can alter the polarity and sometimes improve chromatographic separation. The ester can be hydrolyzed back to the acid post-purification.[3]

Problem 2: Poor solubility of this compound.

  • Question: this compound is precipitating during my purification and is difficult to handle. What can I do?

  • Answer: this compound, like many triterpenoids, has low solubility in aqueous and some organic solvents.[5]

    • Solvent Selection: For chromatography, ensure you are using solvent systems in which the crude mixture is fully soluble. Dichloromethane, chloroform, and ethyl acetate are common choices. For final product handling, dissolution can be aided by sonication or gentle warming.

    • Aqueous Media: To improve solubility in aqueous media for biological assays, consider derivatization into more polar conjugates (e.g., amides or glycosides) or formulating with solubilizing agents like cyclodextrins.[5]

    • pH Adjustment: In aqueous solutions, deprotonating the carboxylic acid by adjusting the pH to be slightly basic can increase solubility, though this may not be compatible with all downstream applications.

Experimental Protocol: General Purification of Triterpenic Acids

This protocol provides a general framework for the isolation and purification of this compound from a crude extract (natural or synthetic). Note: This is a generalized procedure and requires optimization for each specific case.

  • Initial Extraction and Degreasing:

    • Dissolve the crude solid material in a moderately polar solvent like ethyl acetate.

    • Perform a liquid-liquid extraction against water to remove highly polar impurities.

    • Evaporate the organic phase to dryness.

    • Add a non-polar solvent like hexane or cyclohexane to the dried residue and sonicate or stir. This step helps to precipitate the more polar triterpenic acids while dissolving non-polar impurities like fats and oils.[6]

    • Filter the mixture to collect the precipitated solids, which are now enriched in triterpenic acids.

  • Chromatographic Purification:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Prepare a gradient elution system. Start with a non-polar solvent (e.g., Hexane/Dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol. A typical starting point could be 95:5 Hexane:Ethyl Acetate.

    • Loading: Dissolve the enriched triterpenoid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely to create a dry-loaded sample.

    • Elution: Apply the dry-loaded sample to the top of the column. Begin elution with the starting mobile phase, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

    • TLC Analysis: Use a mobile phase similar to your column conditions and visualize spots using a stain like ceric ammonium molybdate (CAM) or potassium permanganate (KMnO₄) followed by heating.

  • Recrystallization:

    • Combine the purest fractions containing this compound (as determined by TLC or HPLC analysis).

    • Evaporate the solvent.

    • Dissolve the resulting solid in a minimum amount of a hot solvent from which it has low solubility at room temperature (e.g., methanol, ethanol, or an acetone/water mixture).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the pure crystals by filtration.

Workflow for Purification of this compound

G Crude_Product Crude Product (from Synthesis or Extraction) Degreasing Degreasing (e.g., with Hexane) Crude_Product->Degreasing Column_Chrom Column Chromatography (Silica Gel, Gradient Elution) Degreasing->Column_Chrom Fraction_Analysis Fraction Analysis (TLC / HPLC) Column_Chrom->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Purity OK Impure_Fractions Re-chromatograph Impure Fractions Fraction_Analysis->Impure_Fractions Impure Recrystallization Recrystallization Pure_Fractions->Recrystallization Impure_Fractions->Column_Chrom Recycle Pure_Morolic_Acid Pure this compound Recrystallization->Pure_Morolic_Acid

Caption: General workflow for the purification of this compound.

References

Morolic acid quantification accuracy and precision issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morolic acid quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in accurately quantifying this compound?

A1: The primary challenges in this compound quantification often revolve around its physicochemical properties and the complexity of the matrices in which it is typically found. Key issues include:

  • Poor Solubility: this compound is a lipophilic compound with low solubility in aqueous solutions, which can lead to difficulties in preparing standards and samples, potentially causing inaccurate and imprecise results.

  • Matrix Effects: When analyzing complex samples such as plant extracts or biological fluids, co-eluting endogenous components can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Chromatographic Resolution: this compound often co-exists with structurally similar triterpenoids, such as oleanolic acid and ursolic acid. Achieving baseline separation of these isomers can be challenging and is crucial for accurate quantification.

  • Analyte Stability: this compound may be susceptible to degradation under certain conditions of temperature, pH, and light exposure during sample preparation and storage, impacting the accuracy of the results.[2]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely used technique.

  • HPLC-UV/PDA: This is a common and accessible method. However, due to the lack of a strong chromophore in this compound, the sensitivity might be limited, and detection is typically performed at low UV wavelengths (around 210 nm).

  • HPLC-MS/MS: This is a highly sensitive and selective method, particularly useful for quantifying low concentrations of this compound in complex matrices. It helps to overcome matrix effects and provides structural confirmation.

Q3: How can I improve the solubility of this compound for analysis?

A3: To improve solubility, it is recommended to use organic solvents such as methanol, ethanol, acetonitrile, or a mixture of these with a small amount of water. For preparing stock solutions, pure organic solvents are preferable. During sample preparation and in the mobile phase, the organic content should be kept sufficiently high to prevent precipitation.

Q4: What is a suitable internal standard for this compound quantification?

A4: An ideal internal standard would be a stable isotope-labeled this compound (e.g., d4-morolic acid). However, this is often not commercially available. Alternatively, structurally related compounds that are not present in the sample, such as betulinic acid or other pentacyclic triterpenoids with similar chromatographic behavior and ionization properties, can be used.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Troubleshooting Step Recommended Action
Column Overload Inject a dilution of the sample.If the peak shape improves, reduce the sample concentration or the injection volume.
Secondary Interactions The acidic nature of this compound can lead to interactions with active sites on the column.Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxyl group and improve peak symmetry.
Column Contamination Contaminants from the sample matrix can accumulate at the head of the column.Flush the column with a strong solvent (e.g., isopropanol or a mixture of methanol and dichloromethane). If the problem persists, consider using a guard column or replacing the analytical column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds.Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form.
Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Causes & Solutions

Cause Troubleshooting Step Recommended Action
Matrix Effects (Ion Suppression/Enhancement) Perform a post-extraction spike experiment.Compare the peak area of this compound in a spiked matrix extract to that of a neat standard solution at the same concentration. A significant difference indicates matrix effects. To mitigate, improve sample cleanup (e.g., using Solid Phase Extraction - SPE), use a stable isotope-labeled internal standard, or prepare calibration standards in a blank matrix (matrix-matched calibration).[1]
Inconsistent Sample Preparation Review the sample preparation workflow for any inconsistencies.Ensure consistent and complete extraction of this compound from the matrix. Optimize extraction parameters such as solvent type, volume, and extraction time.
Analyte Instability Evaluate the stability of this compound in the sample matrix and in the final extract under different storage conditions (bench-top, autosampler, freeze-thaw cycles).If instability is observed, minimize sample processing time, keep samples at low temperatures, and use antioxidants if necessary. Analyze samples as quickly as possible after preparation.
Poor Chromatographic Resolution Co-elution with interfering peaks or isomeric compounds.Optimize the chromatographic method to improve resolution. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase chemistry.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound and structurally similar triterpenoids using HPLC-based methods. These values can serve as a reference for method development and validation.

Table 1: Linearity and Detection Limits

AnalyteMethodLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Morellic AcidHPLC-MS/MS0.02 - 7.5>0.99-0.02[3]
Oleanolic AcidHPLC-UV2 - 1000.9990.11[4]
Ursolic AcidHPLC-UV10 - 1000.99981.354.10[5]
Oleanolic AcidHPLC-UV0.73 - 36.50.9999--[6]
Ursolic AcidHPLC-UV0.66 - 33.20.9998--[6]

Table 2: Accuracy and Precision

AnalyteMethodConcentration Levels (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Morellic AcidHPLC-MS/MS0.02 - 7.593.6 - 106.4≤14.0≤14.0[3]
Oleanolic AcidHPLC-UV10, 40, 8099.88 - 100.28<3.1<3.1[4]
Ursolic AcidHPLC-UV10, 40, 8098.35 ± 0.82<2<2[7]
Oleanolic AcidHPLC-UVNot specified92.1 - 102.6≤1.34≤1.34[6]
Ursolic AcidHPLC-UVNot specified92.1 - 102.6≤1.34≤1.34[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV

This protocol provides a general procedure for the extraction and quantification of this compound from dried plant material.

1. Sample Preparation (Solid-Phase Extraction):

  • Weigh 1.0 g of powdered, dried plant material into a centrifuge tube.

  • Add 10 mL of methanol and vortex for 1 minute.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction process twice more with fresh methanol.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 2 mL of methanol.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 40% aqueous methanol to remove polar impurities.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the determination of this compound in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard solution (e.g., betulinic acid in methanol).

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Troubleshooting Workflow for Inaccurate Quantification

G Troubleshooting Workflow for Inaccurate this compound Quantification start Inaccurate Quantification check_precision Check Precision (Replicate Injections) start->check_precision check_accuracy Check Accuracy (Spike Recovery) start->check_accuracy poor_precision Poor Precision (%RSD too high) check_precision->poor_precision poor_accuracy Poor Accuracy (Low/High Recovery) check_accuracy->poor_accuracy troubleshoot_precision Troubleshoot Precision Issues poor_precision->troubleshoot_precision troubleshoot_accuracy Troubleshoot Accuracy Issues poor_accuracy->troubleshoot_accuracy precision_issues Sample Inhomogeneity Autosampler Issues Column Instability troubleshoot_precision->precision_issues accuracy_issues Matrix Effects Standard Inaccuracy Analyte Degradation Extraction Inefficiency troubleshoot_accuracy->accuracy_issues solution_precision Improve Sample Mixing Service Autosampler Equilibrate Column precision_issues->solution_precision solution_accuracy Optimize Sample Cleanup Verify Standard Purity Assess Analyte Stability Optimize Extraction accuracy_issues->solution_accuracy end Accurate Quantification solution_precision->end solution_accuracy->end

Caption: A logical workflow for diagnosing and resolving issues of inaccurate this compound quantification.

This compound's Anti-inflammatory Signaling Pathway

G This compound's Anti-inflammatory Signaling Pathway morolic_acid This compound nf_kb NF-κB Pathway morolic_acid->nf_kb Inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->pro_inflammatory Activates inflammation Inflammation pro_inflammatory->inflammation

Caption: this compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

This compound's Anti-cancer Signaling Pathway

G This compound's Anti-cancer Signaling Pathway morolic_acid This compound pi3k_akt PI3K/Akt Pathway morolic_acid->pi3k_akt Inhibits apoptosis Apoptosis morolic_acid->apoptosis Induces cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation Promotes

References

Technical Support Center: Microbial Production of Morolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microbial production of morolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the heterologous production of this compound in microbial hosts, particularly Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain is producing very low titers of this compound. What are the primary bottlenecks I should investigate?

A1: Low this compound titers are a common challenge and can stem from several bottlenecks throughout the biosynthetic pathway. The primary areas to investigate are:

  • Insufficient Precursor Supply: The production of this compound is dependent on a robust supply of the precursor 2,3-oxidosqualene, which is derived from the mevalonate (MVA) pathway. Limitations in this pathway are a frequent cause of low triterpenoid yields.

  • Suboptimal Enzyme Activity: The heterologous expression of plant-derived enzymes, specifically germanicol synthase (OSC) and a cytochrome P450 monooxygenase (CYP450) for C-28 oxidation, can be inefficient in yeast. This can be due to poor expression, incorrect folding, or low catalytic activity.

  • Competition from Native Pathways: The native ergosterol biosynthesis pathway in yeast also utilizes 2,3-oxidosqualene as a substrate. This creates a direct competition for the precursor, diverting it away from this compound production.

  • Suboptimal Fermentation Conditions: Factors such as the choice of carbon source, medium pH, temperature, and aeration can significantly impact both yeast growth and the efficiency of the biosynthetic pathway.

  • Toxicity of Intermediates or Final Product: Accumulation of this compound or its precursors might exert toxic effects on the yeast cells, leading to growth inhibition and reduced productivity.

A systematic approach to identifying and addressing these bottlenecks is crucial for improving this compound titers.

Q2: How can I diagnose and address an insufficient supply of the precursor, 2,3-oxidosqualene?

A2: An insufficient supply of 2,3-oxidosqualene is a major limiting factor in triterpenoid production. Here’s how to diagnose and address this issue:

Diagnosis:

  • Metabolite Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze intracellular metabolites. An accumulation of intermediates upstream of 2,3-oxidosqualene (e.g., farnesyl pyrophosphate - FPP) and low levels of squalene or 2,3-oxidosqualene can indicate a bottleneck in the MVA pathway.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to assess the transcript levels of key MVA pathway genes (e.g., tHMG1, ERG9, ERG1). Low expression levels could be the cause of the bottleneck.

Solutions:

  • Overexpress Key MVA Pathway Genes: A common and effective strategy is to overexpress a truncated, feedback-resistant version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the MVA pathway. Additionally, overexpressing squalene synthase (ERG9) and squalene epoxidase (ERG1) can help to pull flux towards 2,3-oxidosqualene.

  • Up-regulate Transcription Factors: Overexpressing transcription factors that regulate the sterol pathway, such as a mutant version of UPC2 (e.g., upc2-1), can globally up-regulate the expression of MVA pathway genes.[1][2]

  • Optimize Codon Usage: Ensure that the codons of the heterologously expressed genes are optimized for S. cerevisiae to improve translation efficiency.

Below is a workflow to diagnose and address precursor supply limitations.

G start Low this compound Titer check_precursor Analyze MVA Pathway Intermediates (GC-MS) start->check_precursor low_squalene Low 2,3-Oxidosqualene Levels check_precursor->low_squalene Identified sufficient_squalene Sufficient 2,3-Oxidosqualene check_precursor->sufficient_squalene Not Identified overexpress_mva Overexpress MVA Pathway Genes (tHMG1, ERG9, ERG1) low_squalene->overexpress_mva upregulate_tf Up-regulate Transcription Factors (e.g., upc2-1) low_squalene->upregulate_tf other_bottlenecks Investigate Other Bottlenecks (Enzyme Activity, etc.) sufficient_squalene->other_bottlenecks

Caption: Troubleshooting workflow for precursor limitation.

Q3: The heterologous cytochrome P450 enzyme (CYP716A family) appears to have low activity. How can I troubleshoot this?

A3: Cytochrome P450 enzymes are notoriously difficult to express functionally in heterologous hosts like yeast. Here are some common issues and troubleshooting steps:

Common Issues:

  • Poor Expression or Misfolding: CYP450s are membrane-bound proteins and can be prone to misfolding and degradation when expressed in yeast.

  • Insufficient Reductase Partner Activity: CYP450s require a partnering cytochrome P450 reductase (CPR) to transfer electrons for catalysis. The native yeast CPR may not be fully compatible with the plant-derived CYP450, leading to inefficient electron transfer.

  • Cofactor Limitation: The catalytic cycle of CYP450s requires NADPH as a cofactor. Insufficient intracellular NADPH levels can limit enzyme activity.

Troubleshooting Strategies:

  • Co-expression of a Cognate CPR: Co-express a CPR from the same plant species as the CYP450 or from a closely related species. This can significantly improve electron transfer efficiency. Comparative studies have shown that the choice of CPR can have a substantial impact on triterpenoid production.

  • Protein Engineering of CYP450: Modify the N-terminus of the CYP450 enzyme. This can sometimes improve its expression, localization to the endoplasmic reticulum, and interaction with the CPR.

  • Enhance CPR Stability and Activity: Overexpression of proteins like Ice2p has been shown to stabilize CPR levels and activity over time, which can lead to improved product titers.

  • Boost NADPH Supply: Engineer the yeast's central metabolism to increase the availability of NADPH. This can involve overexpressing enzymes in the pentose phosphate pathway or introducing heterologous enzymes that can regenerate NADPH.

  • Confirm Expression and Localization: Use Western blotting to confirm that the CYP450 and CPR proteins are being expressed. Fluorescent protein tagging can be used to verify their localization to the endoplasmic reticulum.

The following diagram illustrates the key interactions for a functional CYP450 system.

G cluster_ER Endoplasmic Reticulum Membrane CYP450 CYP450 (e.g., CYP716A49) MorolicAcid This compound CYP450->MorolicAcid CPR CPR CPR->CYP450 e- transfer NADP NADP+ CPR->NADP NADPH NADPH NADPH->CPR e- Germanicol Germanicol Germanicol->CYP450

Caption: CYP450 catalytic cycle components.

Troubleshooting Guides

Guide 1: Improving this compound Titer Through Metabolic Engineering

This guide provides a summary of metabolic engineering strategies that have been successfully applied to increase this compound production in S. cerevisiae.

StrategyTarget Gene(s)RationaleExpected OutcomeReference
Increase Precursor Supply tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase 1)Overcomes feedback inhibition of a key rate-limiting enzyme in the MVA pathway.Increased flux towards 2,3-oxidosqualene.[1]
Up-regulate MVA Pathway upc2-1 (mutant sterol-regulating transcription factor)Globally up-regulates the expression of genes in the MVA pathway.Enhanced precursor availability.[1]
Introduce Heterologous Pathway BfOSC2 (germanicol synthase from Bauhinia forficata)Catalyzes the cyclization of 2,3-oxidosqualene to germanicol, the direct precursor of this compound.Production of the this compound backbone.[1]
Introduce Oxidation Step CYP716A49 (triterpene C-28 oxidase from Beta vulgaris)Oxidizes germanicol at the C-28 position to form this compound.Conversion of germanicol to this compound.[1]
Reconstruct Regulatory Network Chimeric transcriptional activator (Gal4dbd.ER.VP16)Allows for strong, inducible control of pathway genes under the GAL promoter using β-estradiol.Tightly controlled and high-level expression of pathway genes.[1]

A study implementing these strategies achieved a this compound titer of 20.7 ± 1.8 mg/L in batch culture.[1]

Guide 2: Optimizing Fermentation Conditions

Optimal fermentation conditions are critical for maximizing this compound production. The following table provides a starting point for optimization experiments.

ParameterRecommended RangeRationale
Temperature 28-30 °CBalances yeast growth and enzyme stability. Lower temperatures can slow down fermentation, while higher temperatures can stress the cells and lead to protein misfolding.
pH 4.5 - 6.0S. cerevisiae is generally tolerant to acidic conditions. Maintaining the pH in this range supports robust growth and can be beneficial for the stability of some organic acids.
Carbon Source Glucose, GalactoseGlucose is a readily metabolizable carbon source for yeast. If using GAL promoters, galactose is required for induction, but glucose repression must be considered. Fed-batch strategies can be employed to maintain low glucose levels and induce gene expression.
Aeration VigorousAdequate oxygen supply is crucial for respiratory metabolism and the function of oxygen-dependent enzymes like CYP450s.
Feeding Strategy Fed-batchA fed-batch strategy can help to avoid substrate inhibition, control growth rate, and maintain high cell densities for prolonged production phases.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction and analysis of this compound from yeast cultures.

1. Sample Preparation and Extraction:

  • Harvest 10 mL of yeast culture by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 10 mL of distilled water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 2 M HCl and incubate at 50°C for 1 hour for cell lysis and hydrolysis of any glycosylated forms.

  • Add 2 mL of ethyl acetate to the tube and vortex vigorously for 2 minutes to extract the triterpenoids.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube.

  • Repeat the extraction (steps 4-6) two more times and pool the ethyl acetate fractions.

  • Evaporate the pooled ethyl acetate to dryness under a stream of nitrogen gas.

  • Re-dissolve the dried extract in 200 µL of methanol for HPLC analysis.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Quantification: Use a standard curve prepared with a pure this compound standard.

Protocol 2: Yeast Transformation using CRISPR/Cas9 for Gene Integration

This protocol provides a general workflow for integrating the this compound biosynthetic genes into the yeast genome using CRISPR/Cas9.

1. Design and Preparation:

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) targeting the desired genomic integration site (e.g., a non-essential gene locus).

  • Donor DNA Preparation: Prepare a donor DNA template containing the gene(s) of interest (e.g., BfOSC2, CYP716A49, and a selectable marker) flanked by homology arms (typically 40-60 bp) that match the sequences upstream and downstream of the gRNA target site.

  • Cas9 and gRNA Plasmids: Use a yeast expression plasmid co-expressing the Cas9 nuclease and the designed gRNA.

2. Transformation (Lithium Acetate/PEG Method):

  • Grow the desired S. cerevisiae strain in YPD medium to an OD600 of 0.8-1.0.

  • Harvest and wash the cells.

  • Resuspend the cells in a transformation mix containing the Cas9/gRNA plasmid, the donor DNA, single-stranded carrier DNA (e.g., salmon sperm DNA), and a solution of lithium acetate and polyethylene glycol (PEG).

  • Heat shock the cells at 42°C for 15-25 minutes.

  • Plate the transformed cells on a selective medium corresponding to the marker on the donor DNA.

3. Verification:

  • Isolate genomic DNA from the resulting colonies.

  • Perform colony PCR using primers that flank the integration site to confirm the correct insertion of the gene cassette.

  • Sequence the PCR product to verify the integrity of the integrated DNA.

This technical support center provides a starting point for troubleshooting this compound production. Successful optimization often requires a multi-faceted approach, combining metabolic engineering with careful optimization of fermentation conditions.

References

Technical Support Center: Optimizing NMR Spectra of Morolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Nuclear Magnetic Resonance (NMR) spectra for morolic acid and related pentacyclic triterpenoids.

Troubleshooting Guides

Poor resolution in NMR spectra, characterized by broad peaks or signal overlap, can significantly hinder structural elucidation and analysis. This guide provides a systematic approach to identifying and resolving common issues encountered during NMR experiments with this compound.

Issue 1: Broad and Poorly Resolved Peaks in the 1D ¹H NMR Spectrum

  • Question: My ¹H NMR spectrum of this compound shows broad, poorly defined peaks, especially in the aliphatic region. What are the likely causes and how can I fix this?

  • Answer: Broad peaks in the NMR spectrum of this compound can stem from several factors, primarily related to sample preparation and instrument settings.[1] Here is a step-by-step troubleshooting guide:

    • Check Sample Concentration: High concentrations of this compound can lead to increased solution viscosity and molecular aggregation, causing peak broadening.[2]

      • Recommendation: Prepare samples at a concentration of 1-10 mg/mL for ¹H NMR.[3] If aggregation is suspected, consider acquiring the spectrum at an elevated temperature.

    • Evaluate Solvent and Solubility: Incomplete dissolution or the presence of microscopic solid particles will lead to a heterogeneous sample and poor spectral resolution.[4][5]

      • Recommendation: Ensure your this compound sample is fully dissolved. Chloroform-d (CDCl₃) is a common solvent, but if solubility is an issue, consider using pyridine-d₅ or a mixture such as CDCl₃ with a few drops of methanol-d₄.[6][7] Always filter your sample into the NMR tube.[5]

    • Assess Sample Purity: Paramagnetic impurities, even at trace levels, can cause significant line broadening.

      • Recommendation: Ensure your sample is free from paramagnetic metals. If suspected, purification by column chromatography may be necessary. Degassing the sample to remove dissolved oxygen can also sometimes help.[2]

    • Optimize Instrument Shimming: Poor magnetic field homogeneity is a very common cause of broad peaks.[8]

      • Recommendation: Carefully shim the magnetic field for each sample. Automated shimming routines are a good starting point, but manual adjustment of the Z1 and Z2 shims can often improve resolution.

Issue 2: Severe Signal Overlap in the Aliphatic Region

  • Question: The upfield region (0.5-2.5 ppm) of my this compound spectrum is a complex cluster of overlapping multiplets, making it impossible to assign individual protons. How can I resolve these signals?

  • Answer: The complex pentacyclic structure of this compound, with its numerous methyl, methylene, and methine groups, naturally leads to significant signal overlap in the ¹H NMR spectrum.[8][9] Here are some strategies to resolve these overlapping signals:

    • Utilize Solvent Effects: Changing the deuterated solvent can induce differential chemical shifts of the protons, potentially resolving some overlap.[10]

      • Recommendation: Acquire spectra in different solvents such as chloroform-d, benzene-d₆, and pyridine-d₅ to observe changes in chemical shifts. Aromatic solvents like benzene-d₆ often cause significant shifts compared to chloroform-d.

    • Employ Higher Magnetic Field Strength: NMR spectrometers with higher magnetic fields provide better spectral dispersion, spreading out the signals and reducing overlap.

    • Perform 2D NMR Experiments: Two-dimensional NMR is a powerful tool for resolving complex spectra.

      • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of spin systems even within overlapped regions.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Since ¹³C spectra are generally better dispersed, this can help to resolve overlapping proton signals.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for a this compound sample for ¹³C NMR?

A1: Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is required compared to ¹H NMR. A concentration of 20-50 mg/mL is generally recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.[2][3]

Q2: My NMR tube contains a small amount of undissolved solid. Can I still run the experiment?

A2: It is strongly advised against running an NMR experiment with suspended particles in the sample. Solid material will severely degrade the magnetic field homogeneity, leading to broad lines and poor resolution that cannot be corrected by shimming.[5] You should filter the sample into a clean NMR tube before analysis.

Q3: How can I confirm the presence of the carboxylic acid and hydroxyl protons in my this compound spectrum?

A3: The signals for the carboxylic acid and hydroxyl protons can be broad and their chemical shifts can be concentration and solvent dependent. To confirm their presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. The signals corresponding to the -COOH and -OH protons will exchange with deuterium and disappear from the spectrum.[8]

Q4: What are the typical ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound?

A4: this compound is an oleanane-type triterpenoid.[6] The following table provides approximate chemical shift ranges for the characteristic signals.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl groups (CH₃)0.7 - 1.315 - 30
Methylene & Methine (CH₂, CH)1.0 - 2.520 - 60
Carbinol proton (H-3)~3.2~79
Olefinic proton (H-18)~5.3~128
Olefinic carbon (C-19)-~133
Carboxylic acid carbon (C-28)-~180

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution NMR of this compound

  • Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅).[2][11]

  • Solubilization: Gently swirl or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.[4]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube to remove any particulate matter.[5]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Acquiring High-Resolution 1D ¹H NMR Spectra

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform an automated shimming routine, followed by manual optimization of the on-axis shims (Z1, Z2, etc.) to maximize the lock level and achieve a narrow, symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Width: Use a calibrated 90° pulse.

    • Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds for standard spectra. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (ns): For a typical sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

Data Presentation

Table 1: Recommended Deuterated Solvents and their Residual Proton Signals

SolventFormulaResidual ¹H Signal (ppm)Water Signal (ppm)
Chloroform-dCDCl₃7.26~1.56
Pyridine-d₅C₅D₅N8.74, 7.58, 7.22~5.0
Methanol-d₄CD₃OD3.31~4.87
Benzene-d₆C₆D₆7.16~0.40
Dimethyl sulfoxide-d₆(CD₃)₂SO2.50~3.33

Data sourced from published solvent data.[12][13]

Table 2: Key NMR Acquisition Parameters for Improved Resolution

ParameterRecommended Value for High ResolutionRationale
Acquisition Time (at)3 - 5 secondsLonger acquisition time leads to better digital resolution and sharper lines.
Relaxation Delay (d1)1 - 2 seconds (qualitative) > 5 x T₁ (quantitative)Allows for full relaxation of the nuclei between pulses, preventing signal saturation and distortion.
Number of Scans (ns)16 - 128 (or more for dilute samples)Increases the signal-to-noise ratio, which can help in identifying weak signals.
Pulse Angle30-45° (for faster acquisition) or 90° (for maximum signal)A smaller pulse angle can be used with a shorter relaxation delay to increase the number of scans in a given time.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Workflow for Poor NMR Resolution start Poor Resolution (Broad Peaks) sample_prep Check Sample Preparation start->sample_prep shimming Check Instrument Shimming start->shimming concentration Is concentration optimal? (1-10 mg/mL for ¹H) sample_prep->concentration shim_again Re-shim the instrument carefully shimming->shim_again solubility Is the sample fully dissolved? concentration->solubility Yes adjust_conc Adjust Concentration concentration->adjust_conc No purity Are paramagnetic impurities present? solubility->purity Yes change_solvent Try a different solvent / Filter sample solubility->change_solvent No purify Purify Sample purity->purify Yes purity->shim_again No adjust_conc->solubility change_solvent->purity purify->shim_again good_resolution High-Resolution Spectrum shim_again->good_resolution

Caption: A flowchart outlining the systematic troubleshooting process for poor NMR spectral resolution.

signal_overlap_workflow Workflow for Resolving Signal Overlap start Severe Signal Overlap change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d₆) start->change_solvent higher_field Use a higher field NMR spectrometer start->higher_field two_d_nmr Perform 2D NMR Experiments start->two_d_nmr resolved_spectrum Resolved Signals and Structural Assignment change_solvent->resolved_spectrum If successful higher_field->resolved_spectrum If successful cosy COSY (H-H Correlations) two_d_nmr->cosy hsqc HSQC (H-C one-bond Correlations) two_d_nmr->hsqc hmbc HMBC (H-C long-range Correlations) two_d_nmr->hmbc cosy->resolved_spectrum hsqc->resolved_spectrum hmbc->resolved_spectrum

Caption: A diagram illustrating strategies for resolving overlapped signals in the NMR spectrum of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Morolic Acid and Moronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Morolic acid and moronic acid, both pentacyclic triterpenoids of the oleanane type, have garnered significant interest in the scientific community for their diverse pharmacological activities. While structurally similar, subtle differences in their chemical makeup lead to distinct biological profiles. This guide provides an objective comparison of their antiviral, anti-inflammatory, and cytotoxic properties, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development endeavors.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the antiviral and cytotoxic activities of this compound, moronic acid, and their derivatives. Direct comparative data for the parent compounds are limited in the literature; however, studies on their derivatives provide valuable insights into their potential.

Table 1: Antiviral Activity of this compound, Moronic Acid, and Their Derivatives

Compound/DerivativeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compoundHIV-1MT-4Better profile than moronic acid> 100-[1]
Moronic AcidHIV-1MT-4-> 100-[1]
Moronic Acid Derivative (Compound 20)HIV-1MT-417.8 ± 2.141.0 ± 5.22.3[1][2]
This compound Derivative (Compound 23)HIV-1MT-412.6 ± 0.8238.0 ± 4.23.0[1][2]
This compound Derivative (Compound 22)HSV-1-27.7 ± 3.5> 100> 3.6[2]
This compound Derivative (Compound 23)HSV-1-30.9 ± 3.3> 100> 3.2[2]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. A higher SI indicates greater antiviral specificity.

Table 2: Cytotoxic Activity of this compound and Moronic Acid Derivatives

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Moronic Acid Intermediate (Compound 21)HeLaCervical Cancer7.9 ± 2.1[1][2]
G-361Malignant Melanoma8.0 ± 0.6[1][2]
MCF7Breast Cancer8.6 ± 0.2[1][2]
BJ (normal fibroblasts)Non-cancerous> 50[1][2]

IC₅₀: 50% inhibitory concentration.

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for targeted drug development.

Moronic Acid: Anti-inflammatory Signaling Pathway

Moronic acid exerts its anti-inflammatory effects by inhibiting the polarization of macrophages to the pro-inflammatory M1 phenotype. This is achieved through the modulation of the ROS-NF-κB-NLRP3 signaling pathway. Moronic acid reduces the levels of reactive oxygen species (ROS), which in turn suppresses the activation of the transcription factor NF-κB and the subsequent expression of the NLRP3 inflammasome components.

moronic_acid_pathway cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 ROS ROS TLR4->ROS NF_kB NF-κB ROS->NF_kB NLRP3_Inflammasome NLRP3 Inflammasome Activation NF_kB->NLRP3_Inflammasome M1_Polarization M1 Polarization NF_kB->M1_Polarization Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NLRP3_Inflammasome->Pro_inflammatory_Cytokines Moronic_Acid Moronic_Acid Moronic_Acid->ROS

Caption: Moronic acid inhibits inflammatory responses by suppressing ROS production.

This compound: Putative Anti-inflammatory Signaling Pathway

While the precise signaling pathway for this compound's anti-inflammatory activity is not as extensively detailed in the current literature, it is known to possess anti-inflammatory properties.[3] Based on the mechanisms of structurally similar triterpenoids like ursolic acid, it is plausible that this compound may also exert its effects through the inhibition of key inflammatory transcription factors such as NF-κB, AP-1, and NF-AT.[4]

morolic_acid_pathway cluster_cell Immune Cell Inflammatory_Stimulus Inflammatory_Stimulus Upstream_Signaling Upstream Signaling (e.g., MAPK, PI3K/Akt) Inflammatory_Stimulus->Upstream_Signaling Transcription_Factors Transcription Factors (NF-κB, AP-1, NF-AT) Upstream_Signaling->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response Morolic_Acid Morolic_Acid Morolic_Acid->Transcription_Factors

Caption: Putative pathway for this compound's anti-inflammatory action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activities of morolic and moronic acids.

Anti-HIV-1 Replication Assay in MT-4 Cells

This assay is used to determine the concentration at which a compound inhibits HIV-1 replication by 50% (EC₅₀).

1. Cell Culture and Virus Preparation:

  • Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Prepare viral stocks of HIV-1 (e.g., NL4-3 strain) by transfecting 293T cells with the proviral DNA. Harvest the supernatant containing the virus and determine the viral titer (e.g., by p24 antigen ELISA).

2. Assay Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Prepare serial dilutions of the test compounds (this compound, moronic acid, or their derivatives) in culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Include control wells with cells and virus only (positive control) and cells only (negative control).

  • Incubate the plates for 4-5 days at 37°C.

3. Measurement of Viral Replication:

  • After incubation, measure the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercial ELISA kit.

  • Alternatively, cell viability can be measured using the MTT assay to assess the cytopathic effect of the virus.

4. Data Analysis:

  • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the positive control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound reduces cell viability by 50% (CC₅₀).

1. Cell Plating:

  • Seed the desired cell line (e.g., MT-4, HeLa, or RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Add serial dilutions of the test compounds to the cells and incubate for a period relevant to the specific biological assay (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the CC₅₀ value by plotting cell viability against compound concentration.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the ability of the compounds to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Plating:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.

2. Pre-treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + vehicle).

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the biological activities of natural compounds like morolic and moronic acids.

experimental_workflow Start Start Compound_Isolation Compound Isolation & Purification Start->Compound_Isolation Primary_Screening Primary Biological Activity Screening Compound_Isolation->Primary_Screening Dose_Response Dose-Response Studies (EC₅₀/IC₅₀ Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: A generalized workflow for natural product drug discovery.

Conclusion

Both this compound and moronic acid exhibit promising biological activities, particularly in the antiviral and anti-inflammatory arenas. The available data, primarily from studies on their derivatives, suggest that this compound may have a more favorable anti-HIV profile, while moronic acid's anti-inflammatory mechanism through the ROS-NF-κB-NLRP3 pathway is better characterized. Further direct comparative studies of the parent compounds are warranted to fully elucidate their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore these fascinating natural products for novel drug development.

References

A Comparative Analysis of Morolic Acid and Oleanolic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the chemical properties, biosynthetic pathways, and differential biological activities of two promising pentacyclic triterpenoids, supported by experimental data and detailed protocols.

Morolic acid and oleanolic acid, two naturally occurring pentacyclic triterpenoid isomers, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. While structurally similar, subtle differences in their chemical makeup lead to distinct biological effects, making a comparative analysis essential for researchers in drug discovery and development. This guide provides a detailed comparison of their chemical and physical properties, biosynthetic origins, and a comprehensive overview of their anti-inflammatory, anti-cancer, and anti-diabetic properties, supported by quantitative experimental data and methodologies.

Chemical and Physical Properties: A Tale of Two Isomers

This compound and oleanolic acid share the same molecular formula (C₃₀H₄₈O₃) and molecular weight (456.7 g/mol ), classifying them as isomers.[1][2] The key structural difference lies in the position of the double bond within their pentacyclic structure. Oleanolic acid possesses a double bond between carbons 12 and 13 (olean-12-en-28-oic acid), while this compound has its double bond between carbons 18 and 19 (olean-18-en-28-oic acid).[3][4] This seemingly minor variation in unsaturation influences their three-dimensional conformation and, consequently, their interaction with biological targets.

PropertyThis compoundOleanolic Acid
Molecular Formula C₃₀H₄₈O₃C₃₀H₄₈O₃
Molecular Weight 456.7 g/mol 456.7 g/mol
IUPAC Name (3β)-3-Hydroxyolean-18-en-28-oic acid(3β)-3-Hydroxyolean-12-en-28-oic acid
CAS Number 559-68-2508-02-1
Melting Point Not clearly defined, decomposes>300 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetonePractically insoluble in water; soluble in methanol, ethanol, ethyl acetate, diethyl ether, acetone

Biosynthetic Pathways: Divergent Routes from a Common Precursor

Both this compound and oleanolic acid originate from the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway. However, their biosynthetic routes diverge, leading to their distinct isomeric forms.

Oleanolic Acid Biosynthesis: The biosynthesis of oleanolic acid begins with the cyclization of 2,3-oxidosqualene by the enzyme β-amyrin synthase to form β-amyrin.[1] Subsequently, a series of oxidation reactions at the C-28 position, catalyzed by cytochrome P450 enzymes of the CYP716A subfamily, converts the methyl group into a carboxylic acid, yielding oleanolic acid.[5][6][7]

This compound Biosynthesis: The natural biosynthesis of this compound is less extensively characterized but is understood to also start from 2,3-oxidosqualene. In engineered Saccharomyces cerevisiae, the production of this compound has been achieved through the co-expression of germanicol synthase (BfOSC2) from Bauhinia forficata and a triterpene C-28 oxidase (CYP716A49) from Beta vulgaris.[8][9] This suggests that in nature, a similar pathway involving the formation of a germanicol intermediate followed by oxidation at the C-28 position is likely.

Biosynthesis_Pathways cluster_Oleanolic Oleanolic Acid Biosynthesis cluster_Morolic This compound Biosynthesis 2,3-Oxidosqualene_O 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene_O->β-Amyrin β-amyrin synthase Oleanolic Acid Oleanolic Acid β-Amyrin->Oleanolic Acid CYP716A subfamily (C-28 oxidation) 2,3-Oxidosqualene_M 2,3-Oxidosqualene Germanicol Germanicol 2,3-Oxidosqualene_M->Germanicol germanicol synthase This compound This compound Germanicol->this compound CYP716A subfamily (C-28 oxidation)

References

A Comparative Analysis of Morolic Acid and Ursolic Acid on Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature highlights the cytotoxic effects of two plant-derived pentacyclic triterpenoids, morolic acid and ursolic acid, against various cancer cell lines. This guide synthesizes available data on their comparative efficacy, mechanisms of action, and the experimental protocols utilized in their evaluation, providing a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound and ursolic acid are naturally occurring isomers with demonstrated anti-cancer properties. While ursolic acid has been extensively studied, research on this compound's cytotoxic potential is comparatively limited. This guide aims to provide a side-by-side comparison of their performance based on published experimental data, focusing on their ability to inhibit cancer cell growth and induce cell death.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and ursolic acid against a range of human cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compound derivative (18)CCRF-CEMT-lymphoblastic leukemia11.7 ± 2.4[1][2]
This compound derivative (18)HeLaCervical cancer9.0 ± 0.7[1][2]
This compound derivative (18)G-361Melanoma10.6 ± 5.5[1][2]
This compound derivative (21)HeLaCervical cancer7.9 ± 2.1[3]
This compound derivative (21)G-361Melanoma8.0 ± 0.6[3]
This compound derivative (21)MCF7Breast adenocarcinoma8.6 ± 0.2[3]

Table 2: Cytotoxicity of Ursolic Acid in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
BGC-803Gastric cancerNot specified[4]
H22Hepatocellular carcinomaNot specified[4]
HTB-26Breast cancer10 - 50[5]
PC-3Pancreatic cancer10 - 50[5]
HepG2Hepatocellular carcinoma10 - 50[5]
HCT116Colorectal cancer22.4[5]
LNCaPProstate cancerNot specified[6]
PC-3Prostate cancerNot specified[6]
M4BeuMelanomaNot specified[7]
MDA-MB-231Breast cancerNot specified[8]
HeLaCervical cancerNot specified[8]
HT-29Colon cancerNot specified[8]
MCF-7Breast cancerNot specified[8]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Both this compound and ursolic acid exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

This compound: Limited studies on this compound derivatives suggest they induce apoptosis, though the precise signaling pathways are not as extensively characterized as those for ursolic acid. One study indicated that a derivative of this compound induces apoptosis in HeLa and G-361 cells.[2]

Ursolic Acid: Ursolic acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] It modulates the expression of key apoptotic proteins, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11] Furthermore, ursolic acid can arrest the cell cycle at various phases, including G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.[12]

Signaling Pathways

The anticancer effects of these compounds are mediated by their interaction with various intracellular signaling pathways.

This compound: The specific signaling pathways modulated by this compound in cancer cells are not yet well-defined in the available literature.

Ursolic Acid: Ursolic acid is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[13][14] Key pathways include:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by ursolic acid leads to decreased cell survival and proliferation.[6]

  • MAPK Pathway (ERK, JNK, p38): Ursolic acid can modulate the activity of MAPK family members, which are critical regulators of cell growth and apoptosis.[11]

  • JAK/STAT Pathway: Ursolic acid has been shown to inhibit the JAK/STAT signaling cascade, which is often constitutively active in cancer cells.[13]

  • NF-κB Pathway: By inhibiting the NF-κB pathway, ursolic acid can reduce inflammation and inhibit cancer cell survival and proliferation.[9]

Ursolic_Acid_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus UA Ursolic Acid DeathReceptors Death Receptors UA->DeathReceptors PI3K PI3K UA->PI3K inhibits MAPK MAPK (ERK, JNK, p38) UA->MAPK modulates JAK JAK UA->JAK inhibits NFkB NF-κB UA->NFkB inhibits Bax Bax UA->Bax activates Bcl2 Bcl-2 UA->Bcl2 inhibits Caspase8 Caspase-8 DeathReceptors->Caspase8 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Proliferation mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest STAT STAT JAK->STAT STAT->Proliferation NFkB->Proliferation Caspase8->Apoptosis CytochromeC Cytochrome c Bax->CytochromeC release Bcl2->CytochromeC inhibits release CytochromeC->Apoptosis

Caption: Signaling pathways modulated by Ursolic Acid in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the cytotoxicity of morolic and ursolic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][15][16]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or ursolic acid (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with Morolic/Ursolic Acid seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow of the MTT cytotoxicity assay.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[12][17][18]

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specific time, then harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed again and then incubated with a staining solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The resulting data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Western Blot)

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic signaling cascade.[19][20][21]

  • Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Apoptosis_Signaling_Cascade cluster_bcl2 Bcl-2 Family Proteins Stress Cellular Stress (e.g., Ursolic Acid) Bax Bax (Pro-apoptotic) Stress->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by cellular stress.

Conclusion

Both this compound and ursolic acid demonstrate cytotoxic activity against a variety of cancer cell lines. Ursolic acid has been more extensively researched, with a well-documented ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways. While the available data for this compound is more limited, preliminary studies on its derivatives show promising cytotoxic effects. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the relative therapeutic potential of these two structurally similar compounds in cancer therapy. This guide provides a foundational overview to aid researchers in designing future studies and advancing the development of novel anticancer agents.

References

Cross-Validation of Morolic Acid Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of morolic acid, a promising pentacyclic triterpenoid with a range of pharmacological activities, is paramount. This guide provides a comparative overview of common analytical methods for the quantification of this compound and structurally similar compounds, offering supporting data and detailed experimental protocols to aid in method selection and validation.

Due to a lack of direct comparative studies for this compound, this guide leverages validated methods for analogous triterpenoids, such as ursolic acid and oleanolic acid, to provide a robust framework for assay development and cross-validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC methods based on validated assays for ursolic acid, a close structural analog of this compound.

ParameterHPLC-UVLC-MS/MSHPTLC
Analyte Ursolic Acid, Oleanolic Acid, Corosolic AcidMorellic AcidUrsolic Acid
Linearity Range 0.1 - 100 µg/mL20 - 7,500 ng/mL400 ng/band
Accuracy (% Recovery) 95.9 - 100.9%[1]≤6.4% (% bias)[2]Not explicitly stated, but method validated according to ICH guidelines[3]
Precision (% RSD) < 3.3% (Intra- and Inter-day)[1]≤14.0%[2]Not explicitly stated, but method validated according to ICH guidelines[3]
Limit of Detection (LOD) 0.034 - 0.067 µg/mL[1]Not explicitly stated0.04 ng/band[3]
Limit of Quantification (LOQ) Not explicitly stated20 ng/mL[2]0.14 ng/band[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative protocols for HPLC-UV, LC-MS/MS, and HPTLC based on published methods for structurally related triterpenoids.

HPLC-UV Method for Triterpenoid Quantification

This method is adapted from a validated assay for the simultaneous analysis of corosolic, oleanolic, and ursolic acids[1].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm, 250 mm × 4.6 mm i.d.).[1]

  • Mobile Phase: A mixture of methanol and 1% aqueous orthophosphoric acid (90:10, v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), followed by filtration before injection.

  • Standard Preparation: Stock solutions of this compound are prepared in methanol and diluted to create a series of calibration standards.

LC-MS/MS Method for Triterpenoid Quantification

This protocol is based on a validated HPLC-MS/MS assay for the determination of morellic acid in plasma[2].

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer.

  • Column: C18 column (e.g., 5 µm, 50 × 4.6 mm i.d.).[2]

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (20:80, v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Ionization Mode: Negative ion scan mode.[2]

  • Sample Preparation: For plasma samples, a liquid-liquid extraction using a mixture of ethyl acetate and isopropanol (1:1, v/v) is employed.[2]

  • Standard Preparation: this compound standards and an internal standard (e.g., gambogic acid) are prepared in the appropriate solvent.[2]

HPTLC Method for Triterpenoid Quantification

This method is adapted from a validated HPTLC method for the estimation of ursolic acid[3].

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (7:3:0.1, v/v/v).[3]

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chromatographic chamber.

  • Derivatization: The plate is sprayed with a suitable derivatizing agent (e.g., p-anisaldehyde) and heated to visualize the spots.

  • Densitometric Analysis: The plate is scanned at a specific wavelength (e.g., 530 nm) to quantify the analyte.[3]

Visualizing the Workflow and Validation Logic

To better understand the processes involved in this compound quantification and the cross-validation of assays, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing raw_sample Raw Material (e.g., Plant Extract) extraction Extraction raw_sample->extraction filtration Filtration/ Purification extraction->filtration final_sample Final Analytical Sample filtration->final_sample hplc HPLC-UV final_sample->hplc lcms LC-MS/MS final_sample->lcms hptlc HPTLC final_sample->hptlc peak_integration Peak Integration/ Spot Densitometry hplc->peak_integration lcms->peak_integration hptlc->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Concentration Calculation calibration->quantification report report quantification->report Final Report

Caption: General workflow for the quantification of this compound.

G cluster_methods Candidate Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation method_a Method A (e.g., HPLC-UV) linearity Linearity & Range method_a->linearity accuracy Accuracy method_a->accuracy precision Precision method_a->precision lod_loq LOD & LOQ method_a->lod_loq specificity Specificity method_a->specificity method_b Method B (e.g., LC-MS/MS) method_b->linearity method_b->accuracy method_b->precision method_b->lod_loq method_b->specificity data_comparison Comparison of Quantitative Results linearity->data_comparison accuracy->data_comparison precision->data_comparison statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) data_comparison->statistical_analysis method_equivalency Assessment of Method Equivalency statistical_analysis->method_equivalency

Caption: Logical flow for the cross-validation of analytical methods.

References

Comparative Anti-HIV Activity of Morolic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-HIV activity of morolic acid and its derivatives. It includes a summary of quantitative data, detailed experimental protocols for key assays, and a visualization of the proposed mechanism of action to support further research and development in this area.

This compound, a pentacyclic triterpenoid, and its synthetic derivatives have emerged as a promising class of compounds in the search for novel anti-HIV agents. Research has demonstrated their potential to inhibit HIV-1 replication, with some derivatives showing significant potency against both wild-type and drug-resistant viral strains. This guide synthesizes available data to offer a clear comparison of their anti-HIV efficacy.

Quantitative Comparison of Anti-HIV Activity

The anti-HIV-1 activity of this compound and its derivatives has been evaluated in various studies, primarily using HIV-1 infected H9 lymphocytes and MT-4 cell lines. The key metrics for comparison are the 50% effective concentration (EC50), which indicates the concentration of the compound that inhibits viral replication by 50%, the 50% cytotoxic concentration (CC50 or IC50), which is the concentration that causes 50% cell death, and the therapeutic index (TI), calculated as the ratio of CC50 to EC50, which represents the compound's safety margin.

Below is a summary of the reported anti-HIV activity for this compound and several of its key derivatives.

CompoundHIV-1 StrainCell LineEC50 (µM)CC50/IC50 (µM)TI (CC50/EC50)Reference
Moronic AcidHIV-1H9 lymphocytes<0.22>18.6>186[1][2]
Derivative 19HIV-1 NL4-3MT-40.045>100>2222[3][4]
Derivative 19PI-RMT-40.088>100>1136[3][4]
Derivative 19FHR-2MT-42.78>100>36[3][4]
Derivative 20HIV-1 NL4-3MT-40.008541.04824[3][4][5]
Derivative 20PI-RMT-40.02141.01952[3][4]
Derivative 20FHR-2MT-40.1341.0315[3][4]
Derivative 21HIV-1H9 lymphocytes---[3][4]
Derivative 23HIV-1MT-412.638.03.0[5]

PI-R: a multiple protease inhibitor resistant strain. FHR-2: an HIV strain resistant to a betulinic acid analogue.

Experimental Protocols

The evaluation of the anti-HIV activity of this compound derivatives typically involves two key in vitro assays: one to determine the antiviral efficacy and another to assess the cytotoxicity of the compounds.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

  • HIV-1 susceptible cell line (e.g., H9 or MT-4 cells)

  • HIV-1 viral stock

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known anti-HIV drug like zidovudine) and a negative control (no compound).

  • Viral Infection: Infect the cells with a known titer of HIV-1.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 5-7 days).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a microplate with an anti-p24 antibody.

    • Adding the cell culture supernatants.

    • Adding a biotinylated anti-p24 antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Calculate the p24 concentration in each well based on a standard curve. The EC50 value is determined by plotting the percentage of p24 inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of the test compounds.

Materials:

  • Cell line used in the anti-HIV assay

  • Test compounds

  • 96-well microtiter plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a control with untreated cells.

  • Incubation: Incubate the plate under the same conditions as the antiviral assay.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action: HIV-1 Maturation Inhibition

Moronic acid derivatives are believed to exert their anti-HIV activity by a mechanism similar to other triterpenoid-based inhibitors, such as bevirimat (a derivative of betulinic acid). They are proposed to be HIV-1 maturation inhibitors .

During the late stages of the HIV-1 replication cycle, the viral Gag polyprotein is cleaved by the viral protease into several smaller proteins, including the capsid protein (CA). This process is crucial for the formation of a mature, infectious viral core. A key step in this maturation process is the final cleavage of the spacer peptide 1 (SP1) from the C-terminus of the CA protein.

Moronic acid derivatives are thought to bind to the Gag polyprotein at or near the CA-SP1 cleavage site. This binding is hypothesized to sterically hinder the viral protease from accessing and cleaving this site. The failure to cleave CA-SP1 leads to the production of immature, non-infectious virions with defective cores. These virions are incapable of initiating a new round of infection.

Below is a diagram illustrating the proposed mechanism of action.

HIV_Maturation_Inhibition gag Gag Polyprotein pr Viral Protease gag->pr Cleavage ca_sp1 CA-SP1 Intermediate pr->ca_sp1 Processes immature Immature, Non-infectious Virion pr->immature Incomplete Processing ca Mature Capsid (CA) ca_sp1->ca Final Cleavage mature Mature, Infectious Virion ca->mature Assembly morolic_acid This compound Derivative morolic_acid->ca_sp1 Inhibits Cleavage

Figure 1. Proposed mechanism of this compound derivatives as HIV-1 maturation inhibitors.

This guide provides a foundational understanding of the comparative anti-HIV activity of this compound derivatives. The presented data and protocols can aid researchers in designing further studies to optimize these compounds as potential therapeutic agents against HIV-1. The proposed mechanism of action highlights a critical step in the viral lifecycle that can be effectively targeted.

References

Morolic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Morolic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, particularly in the realms of oncology and inflammation. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, presenting available experimental data to aid researchers in evaluating its potential for further investigation and drug development. While direct and extensive data on this compound remains somewhat limited, this guide supplements the available information with data from structurally and functionally similar triterpenoids, such as ursolic acid and oleanolic acid, to provide a broader context for its potential bioactivity.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data available for the anticancer and anti-inflammatory activities of this compound and its close analogs.

In Vitro Anticancer Efficacy
CompoundCell LineAssayIC50 (µM)Reference
This compound DerivativeSiHa (Cervical Cancer)Cytotoxicity Assay1.345 ± 0.175 µg/mL
This compound DerivativeMCF7 (Breast Cancer)Cytotoxicity Assay2.693 ± 0.054 µg/mL
Ursolic AcidHepG2 (Liver Cancer)MTT Assay5.40[1]
Ursolic AcidT47D (Breast Cancer)SRB Assay231 µg/mL[2]
Ursolic AcidMCF-7 (Breast Cancer)SRB Assay221 µg/mL[2]
Ursolic AcidMDA-MB-231 (Breast Cancer)SRB Assay239 µg/mL[2]

Note: Data for this compound derivatives and ursolic acid are presented due to the limited availability of direct IC50 values for this compound against a wide range of cancer cell lines in the reviewed literature.

In Vitro Anti-inflammatory Efficacy
Compound/ExtractCell LineAssayIC50Reference
Mulberry Stem Extract (contains triterpenoids)RAW 264.7Nitric Oxide Inhibition20 µg/mL (34% inhibition), 40 µg/mL (54% inhibition)[3]
Eucalyptus Leaf Extracts (contain triterpenoids)RAW 264.7Nitric Oxide Inhibition34.14 - 56.93 µg/mL[4]
In Vivo Anticancer Efficacy
CompoundAnimal ModelTumor TypeDosageTumor Growth InhibitionReference
Ursolic AcidNude MiceNon-Small Cell Lung Cancer Xenograft50 and 100 mg/kgSignificant reduction in tumor weight
Ursolic AcidSCID MicePancreatic Cancer (PANC-1) Xenograft100 mg/kgComparable to gemcitabine[1]
Ursolic Acid DerivativeKunming MiceH22 (Hepatocellular Carcinoma) Xenograft100 mg/kg45.6 ± 4.3%

Note: In vivo anticancer efficacy data is presented for the closely related triterpenoid, ursolic acid, to provide an indication of potential in vivo activity.

In Vivo Anti-inflammatory Efficacy
Compound/ExtractAnimal ModelAssayDosagePaw Edema Inhibition (%)Reference
Ferulic AcidSwiss Albino MiceCarrageenan-induced paw edema100 mg/kg28% (at 6h)[5]
Ferulic AcidSwiss Albino MiceCarrageenan-induced paw edema200 mg/kg37.5% (at 6h)[5]
Flavone GlycosideRatsCarrageenan-induced paw edema20 mg/kg45.1%[6]
Aqueous Extract of Pistacia atlanticaWistar RatsCarrageenan-induced paw edema200 mg/kg93.01% (at 1.5h)[7]
Aqueous Extract of Pistacia atlanticaWistar RatsCarrageenan-induced paw edema400 mg/kg88.89% (at 1.5h)[7]

Note: Data from other natural compounds are provided to illustrate typical results from the carrageenan-induced paw edema model, a common assay for evaluating anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for assays relevant to the evaluation of this compound's efficacy.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the wells. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent system. This typically involves a two-step diazotization reaction that results in a colored azo compound.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.

In Vivo Anticancer Efficacy: Tumor Xenograft Model

Objective: To evaluate the effect of this compound on tumor growth in a living organism.

Protocol:

  • Cell Preparation: Culture human cancer cells in vitro, harvest, and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume (Volume = (width)² x length/2).

  • Treatment: Once the tumors reach the desired size, randomly assign the mice to treatment groups. Administer this compound (at various doses) or a vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) for a defined period.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory effect of this compound.

Protocol:

  • Animal Model: Typically use rats or mice.

  • Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point. The formula used is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer/Macrophage Cell Lines Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT) Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Levels) Cell_Culture->Anti_Inflammatory Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Cytotoxicity->Mechanism Determine IC50 Anti_Inflammatory->Mechanism Animal_Model Animal Model Selection (Mice, Rats) Mechanism->Animal_Model Promising Results Anticancer Anticancer Efficacy (Tumor Xenograft) Animal_Model->Anticancer Anti_Inflammatory_Vivo Anti-inflammatory Efficacy (Paw Edema) Animal_Model->Anti_Inflammatory_Vivo Toxicity Toxicity Studies Animal_Model->Toxicity

A typical experimental workflow for evaluating this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway Morolic_Acid This compound Bax Bax Morolic_Acid->Bax upregulates Bcl2 Bcl-2 Morolic_Acid->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic apoptosis pathway potentially induced by this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes promotes Morolic_Acid This compound Morolic_Acid->IKK inhibits

Inhibition of the NF-κB inflammatory pathway by this compound.

References

Microbial Production of Morolic Acid: A Viable Alternative to Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of microbial fermentation versus traditional plant extraction for the production of the therapeutic triterpenoid, morolic acid, reveals a promising future for biotechnological approaches. While plant extraction remains a conventional method, microbial synthesis in engineered Saccharomyces cerevisiae presents a scalable and controlled production platform, achieving titers of up to 20.7 ± 1.8 mg/L.

This guide provides a detailed comparison of the two methods, covering production yields, experimental protocols, and the underlying biological pathways. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the most effective strategy for obtaining this compound for preclinical and clinical research.

Quantitative Production Comparison

The following table summarizes the key quantitative metrics for both microbial production and plant extraction of this compound. It is important to note that direct yield comparisons are challenging due to the variability in plant sources and the early stage of development for microbial processes.

MetricMicrobial Production (Saccharomyces cerevisiae)Plant Extraction
Product Titer/Yield 20.7 ± 1.8 mg/L[1]Variable; reported as a major component in some plant extracts, but precise mg/g dry weight data is limited. For instance, it is a major component of the acetone extract of Phoradendron brachystachyum.
Source Organism/Plant Engineered Saccharomyces cerevisiaeRhus javanica, Phoradendron species (e.g., Phoradendron reichenbachianum)
Production Time 72-192 hours (fermentation)[2]Days to weeks (including plant growth, harvesting, drying, and extraction)
Scalability High; amenable to large-scale industrial fermentation.Limited by plant availability, geographical location, and harvesting seasons.
Process Control High; precise control over fermentation parameters (temperature, pH, nutrient feed).Low; dependent on environmental factors affecting plant growth and metabolite content.
Downstream Processing Requires cell lysis and purification from fermentation broth.Involves solvent extraction and multi-step chromatographic purification.

Experimental Methodologies

Microbial Production of this compound

The microbial production of this compound has been successfully demonstrated in genetically engineered Saccharomyces cerevisiae. The process involves introducing a heterologous biosynthetic pathway to convert endogenous precursors into this compound.

Experimental Protocol: Fermentation of Engineered S. cerevisiae

  • Strain Inoculation: A single colony of the engineered S. cerevisiae strain is used to inoculate a seed culture in a synthetic defined medium.

  • Seed Culture Growth: The seed culture is incubated at 30°C with agitation (e.g., 200 rpm) until it reaches the exponential growth phase.

  • Production Culture: The production medium, typically containing a specific carbon source like galactose or ethanol to induce gene expression, is inoculated with the seed culture to a starting optical density (OD600) of approximately 0.1.

  • Induction and Fermentation: For inducible promoter systems (e.g., GAL promoter), an inducer such as β-estradiol is added to the culture. The fermentation is carried out at 30°C with continuous agitation for a period of 72 to 192 hours.[2]

  • Sampling and Analysis: Samples of the culture are taken at regular intervals to monitor cell growth (OD600) and this compound production. The this compound titer is quantified using High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification: After fermentation, the yeast cells are harvested by centrifugation. The cells are then lysed, and the this compound is extracted from the cell lysate using an organic solvent (e.g., ethyl acetate). The extracted this compound is then purified using chromatographic techniques.

Plant Extraction of this compound

This compound is naturally present in various plant species. The extraction process typically involves the use of organic solvents to isolate the compound from the plant matrix.

Experimental Protocol: Solvent Extraction from Plant Material

  • Plant Material Preparation: The plant material (e.g., leaves, stems) is harvested, dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or ethyl acetate. This can be performed using various techniques, including maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is often subjected to further fractionation using different solvents of varying polarity to separate compounds based on their chemical properties.

  • Chromatographic Purification: The fraction containing this compound is purified using a series of chromatographic techniques, such as column chromatography and preparative HPLC, to isolate the pure compound.

  • Identification and Quantification: The purified this compound is identified and its purity is confirmed using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the biosynthetic pathway for microbial production and a general workflow for plant extraction.

Microbial_Production_Workflow cluster_upstream Upstream Pathway (Yeast Endogenous) cluster_heterologous Heterologous Pathway (Engineered) cluster_downstream Downstream Process Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Mevalonate Pathway->2,3-Oxidosqualene Germanicol Germanicol 2,3-Oxidosqualene->Germanicol BfOSC2 This compound This compound Germanicol->this compound CYP716A49 Fermentation Broth Fermentation Broth This compound->Fermentation Broth Cell Lysis & Extraction Cell Lysis & Extraction Fermentation Broth->Cell Lysis & Extraction Purification Purification Cell Lysis & Extraction->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Microbial production of this compound in engineered yeast.

Plant_Extraction_Workflow Plant Material (e.g., Rhus javanica) Plant Material (e.g., Rhus javanica) Drying & Grinding Drying & Grinding Plant Material (e.g., Rhus javanica)->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Chromatographic Purification Chromatographic Purification Fractionation->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound

Caption: General workflow for this compound extraction from plant sources.

Conclusion

The microbial production of this compound in engineered Saccharomyces cerevisiae represents a promising and rapidly advancing alternative to traditional plant extraction. While the reported titers are still moderate, the potential for process optimization and strain improvement through synthetic biology and metabolic engineering is vast. The key advantages of a fermentation-based approach, including scalability, controllability, and independence from geographical and seasonal constraints, position it as a strong candidate for the sustainable and reliable production of this valuable therapeutic compound. Further research into optimizing fermentation conditions and improving the efficiency of the downstream purification process will be crucial in realizing the full industrial potential of microbial this compound production. Conversely, a systematic screening of various plant species and the development of more efficient extraction and purification protocols could enhance the viability of plant-based production. Ultimately, the choice between microbial synthesis and plant extraction will depend on factors such as the desired scale of production, cost-effectiveness, and the specific requirements of the end-user.

References

Safety Operating Guide

Proper Disposal of Morolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of morolic acid.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound (CAS No. 559-68-2) is classified as not a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with a high degree of caution.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Protective gloves.[1]

  • Body Protection: A lab coat or other impervious clothing.[1]

General Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • In case of spills, absorb the material with a non-combustible absorbent material and decontaminate surfaces with alcohol.[1]

Disposal Procedure

While this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain without following proper laboratory procedures. The disposal process should be conducted in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.

    • The container should be suitable for chemical waste and have a secure lid.

  • Labeling:

    • Label the waste container with "this compound Waste" and include the CAS number (559-68-2). While not classified as hazardous, clear labeling prevents accidental mixing with other waste streams.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • Keep the container away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Disposal:

    • Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the SDS to the disposal service to ensure they have all the necessary information for proper handling and disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 559-68-2
Molecular Formula C₃₀H₄₈O₃
Molecular Weight 456.7 g/mol

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Morolic_Acid_Disposal_Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound for Disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect in a Designated, Labeled Waste Container wear_ppe->collect_waste Handle with Care store_waste Store in a Secure Waste Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor store_waste->contact_ehs Initiate Disposal Process provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds waste_pickup Arrange for Waste Pickup provide_sds->waste_pickup end End: Proper Disposal Complete waste_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Morolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited available safety data. Morolic acid, a naturally occurring triterpenoid, requires careful handling due to the absence of a specific Safety Data Sheet (SDS). This guide provides essential safety and logistical information, including operational and disposal plans, based on general best practices for handling powdered chemical compounds of unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when direct hazard information is unavailable. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 or equivalent standards to protect against airborne particles and potential splashes. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended. Gloves should be inspected for integrity before use and changed frequently, especially if contamination occurs.
Body Protection Laboratory CoatA buttoned, flame-resistant lab coat is recommended to cover the arms and torso completely.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. For larger spills, a full-face respirator may be necessary.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safely managing this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, and while wearing appropriate PPE (lab coat, gloves, safety glasses), visually inspect the container for any signs of damage or leaks.

  • Labeling: Verify that the container is clearly labeled with the compound's name and any available hazard information.

  • Storage: Store this compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be kept tightly closed.[1][2][3][4]

Handling and Preparation
  • Controlled Environment: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Cleanup
  • Small Spills (inside a fume hood):

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[5]

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated paper towels in a sealed bag for disposal as hazardous solid waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Close the laboratory doors to contain the spill and prevent re-entry.

    • Follow your institution's emergency procedures for chemical spills.

Disposal Plan

Proper disposal is critical to ensure environmental protection and laboratory safety.

  • Waste Collection: Collect all waste containing this compound (including contaminated solids, solutions, and disposable PPE) in a designated, clearly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene.

  • Labeling: Label the hazardous waste container with "Hazardous Waste: this compound" and the date of accumulation.

  • Segregation: Do not mix this compound waste with other waste streams, especially with incompatible materials, to prevent unforeseen chemical reactions.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.[6] For spills that have been neutralized, consult with your EHS office for appropriate disposal procedures.[7]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_spill Spill Response Receipt Receive and Inspect Container Store Store in a Cool, Dry, Well-Ventilated Area Receipt->Store Weigh Weigh Compound Store->Weigh Prepare Prepare Solution Weigh->Prepare Spill Spill Occurs Weigh->Spill Collect Collect Waste in Labeled Container Prepare->Collect Prepare->Spill Dispose Dispose via EHS Collect->Dispose Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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